iso-Hexahydrocannabinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |
InChI Key |
OEDPJGVWHANUAE-CSODHUTKSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of iso-Hexahydrocannabinol from Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway from cannabidiol (B1668261) (CBD) to iso-hexahydrocannabinol (iso-HHC). The synthesis is a two-step process involving an initial acid-catalyzed cyclization of CBD to a mixture of tetrahydrocannabinol (THC) isomers, including iso-THC variants, followed by catalytic hydrogenation. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate a deeper understanding and replication of this synthetic route.
Introduction
This compound (iso-HHC) is a constitutional isomer of the more commonly known hexahydrocannabinol (B1216694) (HHC). While HHC is typically synthesized through the hydrogenation of Δ⁹-THC and Δ⁸-THC, iso-HHC is derived from the hydrogenation of iso-tetrahydrocannabinol (iso-THC) isomers. These iso-THC compounds are often generated as byproducts during the acid-catalyzed cyclization of cannabidiol (CBD), a non-psychoactive cannabinoid readily available from hemp. The formation of iso-THC, and subsequently iso-HHC, is highly dependent on the reaction conditions of the initial cyclization step. This guide will explore the methodologies to influence the formation of iso-THC and its subsequent conversion to iso-HHC.
Synthesis Pathway Overview
The conversion of CBD to iso-HHC is not a direct transformation but rather a two-stage process. The overall workflow is depicted below.
Step 1: Acid-Catalyzed Cyclization of Cannabidiol
The initial and most critical step in the synthesis of iso-HHC is the acid-catalyzed intramolecular cyclization of CBD. This reaction can proceed through two main pathways, leading to the formation of either the tetrahydrocannabinol (THC) scaffold or the iso-tetrahydrocannabinol (iso-THC) scaffold. The choice of acid catalyst and solvent system plays a pivotal role in directing the selectivity of this reaction.
Reaction Mechanism
The cyclization of CBD is initiated by the protonation of one of the two double bonds in the CBD molecule by an acid catalyst.[1]
-
Path A (iso-THC formation): Activation of the Δ¹ double bond leads to the formation of the iso-THC scaffold, initially yielding Δ⁸-iso-THC.[1] This can further isomerize to the more thermodynamically stable Δ⁴(⁸)-iso-THC under acidic conditions.[2]
-
Path B (THC formation): Activation of the Δ⁸ double bond results in the formation of the THC scaffold, with Δ⁹-THC as the kinetic product, which can then isomerize to the more stable Δ⁸-THC.[1]
Experimental Protocols for iso-THC Formation
To maximize the yield of iso-THC isomers, specific reaction conditions are necessary. The use of the Lewis acid boron trifluoride etherate (BF₃·OEt₂) in acetonitrile (B52724) has been shown to favor the formation of Δ⁸-iso-THC.[1][3]
Protocol 1: Synthesis of Δ⁸-iso-THC [1]
-
Reagents: Cannabidiol (CBD), Boron trifluoride etherate (BF₃·OEt₂), Acetonitrile (MeCN), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve CBD in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add boron trifluoride etherate to the stirred solution.
-
Maintain the reaction at -10 °C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After 6 hours, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of THC and iso-THC isomers, with Δ⁸-iso-THC as a major component.
-
Data Presentation: Product Distribution in CBD Cyclization
The following table summarizes the product distribution from the acid-catalyzed cyclization of CBD under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Δ⁹-THC (%) | Δ⁸-THC (%) | Δ⁸-iso-THC (%) | Δ⁴(⁸)-iso-THC (%) | CBD remaining (%) | Reference |
| BF₃·OEt₂ | Toluene | 0 | 6 | 26 | 3 | 3 | - | 36 | [1] |
| BF₃·OEt₂ | Acetonitrile | -10 | 6 | - | - | Major Product | Trace | - | [1][3] |
| p-TSA | n-Hexane | Room Temp | 96 | 13 | 64 | 13 | - | 9 | [1] |
| p-TSA | Dichloromethane | 0 | 24 | - | 93 | - | - | 7 | [1] |
| CSA | Toluene | Room Temp | 96 | 61 | - | - | - | 39 | [3] |
p-TSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid.
Step 2: Catalytic Hydrogenation of iso-THC Isomers
The second step involves the catalytic hydrogenation of the crude mixture obtained from the cyclization of CBD. This reaction reduces the double bonds in the THC and iso-THC isomers, leading to the formation of a mixture of HHC and iso-HHC.
Reaction Mechanism
Catalytic hydrogenation involves the addition of hydrogen atoms across the double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process saturates the cyclohexene (B86901) ring of the THC and iso-THC molecules.
Experimental Protocol for iso-HHC Formation
While specific protocols for the hydrogenation of pure iso-THC are not extensively detailed in the literature, the general procedure for the hydrogenation of THC isomers can be applied to the iso-THC-rich mixture.
Protocol 2: Hydrogenation of iso-THC rich mixture
-
Reagents: Crude product from Step 1 (containing iso-THC isomers), Palladium on carbon (10% Pd/C), Ethanol (B145695) or other suitable solvent, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the crude product containing iso-THC isomers in a suitable solvent like ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (25-50 °C).
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 3-72 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product containing a mixture of HHC and iso-HHC isomers.
-
Purification and Characterization of iso-HHC
The final product is a complex mixture of HHC and iso-HHC diastereomers. The separation of these isomers can be achieved using chromatographic techniques.
Purification
-
Column Chromatography: Silica gel column chromatography can be employed to separate the different isomers.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral molecules and can be used to resolve the diastereomers of HHC and potentially iso-HHC.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for the separation and quantification of the different isomers.[5]
Characterization
The identification and characterization of iso-HHC, also referred to as dihydro-iso-tetrahydrocannabinol, can be performed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for elucidating the structure and stereochemistry of the isolated compounds.[2]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[5]
A study by Tanaka and Kikura-Hanajiri (2023) identified (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol as a minor compound in HHC products, and its structure was confirmed using various NMR techniques.[2]
Conclusion
The synthesis of this compound from cannabidiol is a feasible yet intricate process that hinges on the careful control of reaction conditions, particularly during the initial acid-catalyzed cyclization step. By selecting appropriate catalysts and solvents, the reaction can be steered towards the formation of iso-THC isomers, which serve as the direct precursors to iso-HHC upon hydrogenation. This guide provides the foundational knowledge and experimental protocols for researchers and scientists to explore the synthesis, purification, and characterization of this lesser-known cannabinoid, opening avenues for further investigation into its chemical and pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. kcalabs.com [kcalabs.com]
An In-depth Technical Guide to the Structural Elucidation of iso-Hexahydrocannabinol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of iso-hexahydrocannabinol (iso-HHC) isomers. It details the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification and differentiation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid analysis, synthesis, and drug development.
Introduction to this compound Isomers
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1] It is typically produced through the hydrogenation of tetrahydrocannabinol (THC) or cannabidiol (B1668261) (CBD).[2][3] This process can lead to the formation of several isomers, primarily the (9R)-HHC and (9S)-HHC diastereomers, which differ in the stereochemistry at the C9 position.[4][5] The (9R)-HHC isomer is generally considered to be the more psychoactive of the two.[6]
Beyond the primary HHC diastereomers, the synthesis and degradation of THC can also yield other related isomers, including iso-HHC and dihydro-iso-THC, which present unique analytical challenges.[7] The accurate structural elucidation of these isomers is critical for understanding their pharmacological properties, ensuring product safety, and for regulatory compliance.
Analytical Techniques for Structural Elucidation
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural analysis of iso-HHC isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for cannabinoid analysis, GC-MS provides excellent separation and fragmentation data, aiding in the initial identification of isomers.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offering high sensitivity and specificity, LC-MS/MS is particularly useful for the analysis of HHC metabolites and for quantifying isomers in various matrices.[1][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation and stereochemical assignment of iso-HHC isomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the differentiation of (9R)-HHC and (9S)-HHC.
Table 1: Diagnostic ¹H and ¹³C NMR Chemical Shifts (δ) for (9R)-HHC and (9S)-HHC
| Atom | (9R)-HHC (δ ppm) | (9S)-HHC (δ ppm) | Reference |
| H-10α | 3.02 | 2.86 | [11] |
| H-10β | 0.78 | 1.31 | [11] |
| C-10 | 39.0 | 36.2 | [11] |
| C11-methyl (¹H) | 0.95 (d) | 1.15 (d) | [4] |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Table 2: Chromatographic Separation Parameters for HHC Diastereomers
| Technique | Column | Mobile Phase/Oven Program | Retention Time (min) | Reference |
| GC-MS | Restek Rtx-5 MS | 50°C (1 min), ramp 30°C/min to 300°C | (9S)-HHC: ~20.87, (9R)-HHC: ~21.93 | [12] |
| HPLC | Gemini-C18 (250 x 4.6 mm, 5 µm) | Isocratic: 20:80:0.1 Water/Methanol/Acetic Acid | Not specified | [4] |
Detailed Experimental Protocols
Sample Preparation for NMR Analysis
-
Isolation: The HHC isomer mixture is typically isolated from the reaction mixture or product matrix using flash chromatography with a hexane/ethyl acetate (B1210297) or hexane/diethyl ether solvent system.[11]
-
Purification: Further purification can be achieved through repeated chromatographic steps to enrich a specific isomer.[11]
-
Sample Preparation: Approximately 20 mg of the purified isomer is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or acetonitrile-d3) for NMR analysis.[10]
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4][10]
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the chemical environment of each proton and carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The key to differentiating the (9R) and (9S) diastereomers is the observation of a NOE correlation between the axial C11-methyl group and the axial H10a proton in the (9S)-HHC isomer, which is absent in the (9R)-HHC isomer where the C11-methyl group is in an equatorial position.[4][10]
-
GC-MS Analysis
-
Instrumentation: An Agilent 8890 GC coupled to a 5977B MS Detector or a similar system is used.[4]
-
Column: A Restek Rtx-5 MS column is commonly employed for separation.[4]
-
Oven Program: A typical temperature program starts at 50°C for 1 minute, followed by a ramp of 30°C/min to 300°C.[4]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is used. The mass spectra of HHC isomers are often very similar, with characteristic fragment ions that can be used for identification.[7]
LC-MS/MS Analysis
-
Instrumentation: A Waters Acquity UPLC I-Class system coupled to a Xevo TQ-XS triple quadrupole mass spectrometer or a similar high-performance system is utilized.[8]
-
Column: A Waters Acquity HSS T3 column is suitable for the separation of HHC and its metabolites.[8]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes can be used. Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification of specific isomers and their metabolites.[8]
Visualization of Workflows and Relationships
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis, isolation, and structural elucidation of iso-HHC isomers.
Logical Relationship of Key iso-HHC Isomers
Caption: Relationship between THC precursors and various iso-HHC isomers.
Conclusion
The structural elucidation of this compound isomers is a complex but critical task for ensuring the quality, safety, and efficacy of HHC-containing products. A multi-technique approach, with NMR spectroscopy at its core, is indispensable for the unambiguous identification and stereochemical assignment of these compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of cannabinoid analysis. As new isomers and derivatives continue to emerge, the application of these robust analytical methodologies will remain paramount.
References
- 1. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. 9S-Hexahydrocannabinol (9S-HHC) and 9R-Hexahydrocannabinol (9R-HHC)– Enantiomers or Stereoisomers? [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
An In-depth Technical Guide to the Chemical Properties of Dihydro-iso-tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) is a lesser-known cannabinoid, structurally isomeric to the more extensively studied tetrahydrocannabinol (THC) derivatives. It is not a naturally occurring phytocannabinoid in Cannabis sativa but can be formed as a byproduct during the synthetic conversion of cannabidiol (B1668261) (CBD) to delta-8- and delta-9-THC.[1] Due to its infrequent characterization, a comprehensive understanding of its chemical and pharmacological properties is lacking. This guide synthesizes the available information on its parent compound, iso-tetrahydrocannabinol (iso-THC), and provides a framework for its full characterization based on established methodologies for cannabinoid research.
Chemical Synthesis and Structure
The primary route to dihydro-iso-THC involves the hydrogenation of its precursor, Δ⁸-iso-tetrahydrocannabinol (Δ⁸-iso-THC). Δ⁸-iso-THC is formed during the acid-catalyzed cyclization of cannabidiol, representing an alternative ring closure to the formation of the more common Δ⁸-THC and Δ⁹-THC.[1][2]
2.1. Synthesis of Δ⁸-iso-tetrahydrocannabinol
The acid-catalyzed intramolecular cyclization of CBD can proceed via two main pathways. The thermodynamically favored pathway leads to the formation of Δ⁹-THC and its more stable isomer Δ⁸-THC. However, a competing pathway results in the formation of Δ⁸-iso-THC.[2] The choice of acid catalyst and reaction conditions can influence the relative yields of these products.
2.2. Structure of Dihydro-iso-tetrahydrocannabinol
The precise stereochemistry of dihydro-iso-THC would be determined by the stereochemistry of the starting CBD and the conditions of the cyclization and hydrogenation reactions. The IUPAC name for its precursor, Δ⁸-isotetrahydrocannabinol, is (1R,12R)-9-Methyl-5-pentyl-12-prop-1-en-2-yl-8-oxatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-3-ol.[1] Hydrogenation would reduce the double bond in the prop-1-en-2-yl group.
Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molar Mass | 316.48 g/mol |
| Appearance | Likely a resinous oil or amorphous solid |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and hexane. |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 10.6, similar to other THC isomers.[3] |
| LogP | Expected to be high, indicating significant lipophilicity. |
3.1. Spectroscopic Data
The structural elucidation of dihydro-iso-THC would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of the molecule. The absence of vinylic proton signals characteristic of the iso-propenyl group in Δ⁸-iso-THC would confirm its reduction.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern in GC-MS analysis would provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.
Pharmacological Properties
The pharmacology of dihydro-iso-THC has not been reported. However, its activity can be predicted to be mediated by the cannabinoid receptors, CB1 and CB2. A comprehensive pharmacological evaluation would involve receptor binding assays and functional assays.
4.1. Receptor Binding Affinity
The affinity of dihydro-iso-THC for CB1 and CB2 receptors would be a key determinant of its potential psychoactive and therapeutic effects.
| Ligand | Receptor | Kᵢ (nM) |
| Dihydro-iso-THC | CB1 | To be determined |
| CB2 | To be determined | |
| Δ⁹-THC (for comparison) | CB1 | ~15-40 |
| CB2 | ~25-51 |
4.2. Functional Activity
Functional assays are necessary to determine whether dihydro-iso-THC acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.
| Assay | Parameter | Expected Outcome |
| [³⁵S]GTPγS Binding | EC₅₀, Eₘₐₓ | To be determined |
| cAMP Accumulation | IC₅₀, Iₘₐₓ | To be determined |
| β-Arrestin Recruitment | EC₅₀, Eₘₐₓ | To be determined |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the chemical and pharmacological properties of dihydro-iso-THC.
5.1. Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity (Kᵢ) of dihydro-iso-THC for the CB1 receptor.
-
Materials:
-
Cell membranes expressing human CB1 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test Compound: Dihydro-iso-tetrahydrocannabinol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates and glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of dihydro-iso-THC in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]CP-55,940, and varying concentrations of dihydro-iso-THC.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the dihydro-iso-THC concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
5.2. [³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: Dihydro-iso-tetrahydrocannabinol.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add varying concentrations of dihydro-iso-THC.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the dihydro-iso-THC concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) from the dose-response curve.
-
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/ₒ proteins.[6] Activation of these receptors leads to a cascade of intracellular events.
The primary signaling cascade involves:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K⁺) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating cell growth, differentiation, and survival.[6]
It is also important to consider that some cannabinoids may interact with non-canonical receptors, such as GPR55 and TRPV channels, which could lead to different downstream signaling events.[7][8]
In Vitro ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a therapeutic agent.
| ADME Parameter | Experimental Method |
| Metabolic Stability | Incubation with human liver microsomes or hepatocytes.[9][10] |
| CYP450 Inhibition | Incubation with specific CYP450 enzymes and probe substrates. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration. |
| Permeability | Caco-2 or PAMPA assays. |
Conclusion
Dihydro-iso-tetrahydrocannabinol is a synthetic cannabinoid with a largely uncharacterized chemical and pharmacological profile. As a structural isomer of THC, it has the potential to interact with the endocannabinoid system. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. The experimental protocols outlined herein are standard in the field of cannabinoid research and will be instrumental in elucidating the properties of this and other novel cannabinoids. Further research is warranted to determine the binding affinities, functional activities, and potential therapeutic applications of dihydro-iso-tetrahydrocannabinol.
References
- 1. Isotetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physicochemical Properties, Solubility, and Protein Binding of Δ9 -Tetrahydrocannabinol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Non-Canonical Cannabinoid Receptors with Distinct Binding and Signaling Properties in Prostate and Other Cancer Cell Types Mediate Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: The Canonical and Non-Canonical Endocannabinoid System as a Target in Cancer and Acute and Chronic Pain [frontiersin.org]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
The Unintended Cannabinoid: A Technical Guide to the Formation of iso-Hexahydrocannabinol as a Byproduct in HHC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The burgeoning market for semi-synthetic cannabinoids has propelled hexahydrocannabinol (B1216694) (HHC) into the spotlight. Synthesized primarily through the hydrogenation of tetrahydrocannabinol (THC) derived from cannabidiol (B1668261) (CBD), the production of HHC is not without its complexities. A notable challenge is the formation of isomeric impurities, including iso-hexahydrocannabinol (iso-HHC). This technical guide provides an in-depth analysis of the formation of iso-HHC as a byproduct, detailing the underlying chemical transformations, experimental protocols, and analytical considerations. It serves as a critical resource for researchers and professionals engaged in the development and quality control of cannabinoid-based therapeutics and consumer products.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, valued for its reported similarities in effect to Δ⁹-THC and its potential for increased chemical stability. The most common synthetic route to HHC involves a two-step process: the acid-catalyzed cyclization of CBD to a mixture of THC isomers, followed by the catalytic hydrogenation of this mixture.[1][2] It is during the initial cyclization step that the crucial precursor to iso-HHC, iso-tetrahydrocannabinol (iso-THC), is formed. Subsequent hydrogenation of this impurity leads to the presence of iso-HHC in the final product. Understanding and controlling the formation of iso-HHC is paramount for ensuring the purity, safety, and desired pharmacological profile of HHC products.
The Chemical Pathway to this compound
The formation of iso-HHC is intrinsically linked to the synthesis of its precursor, iso-THC, during the acid-catalyzed intramolecular cyclization of CBD.[3] This reaction can proceed through two main pathways, leading to the formation of both the desired THC isomers and the undesired iso-THC isomers.
Acid-Catalyzed Cyclization of CBD: The Genesis of iso-THC
The acid-catalyzed conversion of CBD to THC isomers is a well-established synthetic transformation.[4] However, the reaction is not perfectly selective. The mechanism involves the protonation of one of the double bonds in the CBD molecule, leading to a carbocation intermediate that can then undergo intramolecular cyclization.
There are two primary cyclization pathways:
-
Pathway 1 (Desired): Cyclization involving the Δ¹ double bond of the isoprenyl side chain, which leads to the formation of Δ⁹-THC and its more thermodynamically stable isomer, Δ⁸-THC.[2]
-
Pathway 2 (Undesired): Cyclization involving the exocyclic double bond, which results in the formation of iso-THC isomers, primarily Δ⁸-iso-THC and Δ⁴(⁸)-iso-THC.[2][5]
The reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, significantly influence the ratio of these products.[3]
Hydrogenation: From iso-THC to iso-HHC
Once formed, the iso-THC isomers are carried over into the subsequent hydrogenation step. Catalytic hydrogenation reduces the double bonds in the cyclohexene (B86901) ring of both the THC and iso-THC isomers. This process converts the mixture of THC isomers into a mixture of HHC diastereomers, primarily (9R)-HHC and (9S)-HHC, and concurrently converts the iso-THC isomers into iso-HHC (also known as dihydro-iso-THC).[3][6]
Experimental Protocols
The following sections outline generalized experimental protocols for the key transformations involved in HHC synthesis and the concurrent formation of iso-HHC. It is crucial to note that specific reaction conditions can significantly impact product distribution and yield.
Protocol for Acid-Catalyzed Cyclization of CBD
This protocol is a composite of methodologies described in the literature and aims to produce a mixture of THC and iso-THC isomers from CBD.
Materials:
-
Cannabidiol (CBD) isolate
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), boron trifluoride etherate (BF₃·OEt₂))[2][7]
-
Anhydrous solvent (e.g., toluene, dichloromethane (B109758) (DCM), ethanol)[3][4]
-
Sodium bicarbonate (NaHCO₃) solution (for quenching)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve CBD isolate in the chosen anhydrous solvent in the reaction vessel.
-
Add the acid catalyst to the solution. The molar ratio of CBD to catalyst will influence the reaction rate and selectivity.[8]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[8] Reaction times can vary from minutes to several hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude mixture of THC and iso-THC isomers.
Protocol for Catalytic Hydrogenation
This protocol describes the hydrogenation of the crude THC/iso-THC mixture to yield HHC and iso-HHC.
Materials:
-
Crude THC/iso-THC mixture
-
Hydrogenation catalyst (e.g., Platinum(IV) oxide (Adams' catalyst), Palladium on carbon (Pd/C))[9]
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker, autoclave)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the crude THC/iso-THC mixture in the chosen solvent in the hydrogenation vessel.
-
Add the hydrogenation catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1 to 20 MPa).[9]
-
Agitate the mixture at a set temperature (e.g., 25°C to 150°C) for a specified duration.[9]
-
Monitor the reaction for the disappearance of the starting materials.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude HHC product containing iso-HHC as a byproduct.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of HHC and its isomers.
Table 1: Reaction Conditions and Product Distribution in Acid-Catalyzed Cyclization of CBD
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Major Products | Minor/Byproducts | Reference |
| 0.05% HCl | Ethanol | Reflux | 2 hours | Δ⁹-THC (2% yield) | - | [4] |
| p-TSA | Benzene | Reflux | - | Δ⁸-THC | Δ⁹-THC | [7] |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 6 hours | Δ⁹-THC (65% selectivity) | Δ⁸-iso-THC | [2] |
| Carboxylic Acid | Neat or Solvent | 150-200 | Monitored by GC | Δ⁸-THC, Δ⁹-THC | - | [8] |
Table 2: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | 6.2 ± 2.1 | [10] |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | 55 ± 10 | [10] |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | 2.5 ± 0.7 | [10] |
Mandatory Visualizations
Synthesis Pathway of HHC and iso-HHC
The following diagram illustrates the overall synthetic route from CBD to the final HHC product, highlighting the formation of the iso-HHC byproduct.
Experimental Workflow for HHC Synthesis
This diagram outlines the key steps in a typical laboratory workflow for the synthesis and purification of HHC.
References
- 1. Isotetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cannabidiol | Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | springermedicine.com [springermedicine.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US11242330B1 - Organic catalyst and method for preparation of aromatic tricyclic pyrans - Google Patents [patents.google.com]
- 9. US20160324909A1 - Hydrogenation of cannabis oil - Google Patents [patents.google.com]
- 10. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to iso-Hexahydrocannabinol: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of iso-Hexahydrocannabinol (iso-HHC), a lesser-known isomer of Hexahydrocannabinol (B1216694) (HHC). Historically identified as a byproduct in the synthesis of HHC from cannabidiol (B1668261) (CBD), iso-HHC's distinct chemical properties and potential pharmacological activities are of growing interest to the scientific community. This document details the initial discovery, historical context, and synthetic pathways leading to the formation of iso-HHC, primarily through the acid-catalyzed cyclization of CBD and subsequent hydrogenation. It outlines detailed experimental methodologies for its synthesis, isolation, and characterization using modern analytical techniques. Furthermore, this guide presents available quantitative data on related compounds to infer potential properties of iso-HHC and describes the canonical cannabinoid signaling pathway.
Introduction
The landscape of cannabinoid research is continually evolving, with new and lesser-known compounds gaining attention for their unique chemical structures and potential pharmacological effects. Among these is this compound (iso-HHC), specifically dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), an isomer of the more widely studied Hexahydrocannabinol (HHC). While HHC has emerged as a significant semi-synthetic cannabinoid, iso-HHC has been primarily identified as a byproduct of HHC synthesis[1][2]. This guide aims to provide a detailed technical overview of iso-HHC, from its historical discovery to its synthesis and potential biological interactions, to serve as a foundational resource for researchers and drug development professionals.
Discovery and History
The origins of this compound are intrinsically linked to the pioneering work on tetrahydrocannabinol (THC) isomers. The foundational research in this area was conducted by Gaoni and Mechoulam in 1968, who first described the "iso-tetrahydrocannabinols"[3]. Their work detailed the acid-catalyzed cyclization of cannabidiol (CBD), a non-psychoactive phytocannabinoid, which could lead to the formation of not only Δ⁹-THC and Δ⁸-THC but also their "iso" counterparts.
The formation of the iso-THC scaffold occurs when the acid-catalyzed cyclization of CBD proceeds through the activation of the Δ¹ double bond, leading to the formation of Δ⁸-iso-THC. This is in contrast to the more common pathway where activation of the Δ⁸ double bond results in the formation of the THC scaffold[4][5]. Subsequent hydrogenation of these iso-THC compounds yields this compound.
For decades, iso-THC and its hydrogenated form, iso-HHC, were primarily considered as minor byproducts in the synthesis of THC and HHC. However, with the rise in the production of semi-synthetic cannabinoids from hemp-derived CBD, there is a renewed interest in fully characterizing all components of the resulting mixtures, including iso-HHC, to understand their potential effects and to ensure product purity and safety.
Synthesis and Formation
The primary route to the formation of this compound is a two-step process starting from cannabidiol (CBD):
-
Acid-Catalyzed Cyclization to iso-Tetrahydrocannabinol (iso-THC): This reaction involves the intramolecular cyclization of CBD under acidic conditions. The choice of acid, solvent, temperature, and reaction time can influence the product distribution, favoring the formation of either THC or iso-THC isomers.
-
Hydrogenation to this compound (iso-HHC): The resulting iso-THC is then hydrogenated to saturate the double bond in the cyclohexene (B86901) ring, yielding iso-HHC.
Experimental Protocols
3.1.1. Acid-Catalyzed Cyclization of CBD to a Mixture Containing iso-THC
-
Objective: To synthesize a mixture of THC and iso-THC isomers from CBD.
-
Materials:
-
Cannabidiol (CBD)
-
Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or protic acid (e.g., p-toluenesulfonic acid (p-TSA))
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene, or acetonitrile (B52724) (MeCN))
-
Sodium bicarbonate (NaHCO₃) solution (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄))
-
-
Procedure:
-
Dissolve CBD in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -10 °C to room temperature).
-
Slowly add the acid catalyst to the stirred solution. The reaction is exothermic and should be controlled.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from minutes to several hours.
-
Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture containing THC and iso-THC isomers.
-
-
Notes on Selectivity:
-
Using BF₃·OEt₂ in CH₂Cl₂ at low temperatures tends to favor the formation of Δ⁹-THC, but iso-THC can still be formed.
-
A reaction conducted in acetonitrile (MeCN) at -10°C has been shown to yield Δ⁸-iso-THC as a major product[5].
-
3.1.2. Hydrogenation of the iso-THC Mixture to iso-HHC
-
Objective: To reduce the double bond in the iso-THC to form iso-HHC.
-
Materials:
-
Crude product mixture containing iso-THC
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)
-
-
Procedure:
-
Dissolve the crude iso-THC mixture in the chosen solvent in a suitable reaction vessel.
-
Add the hydrogenation catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 bar) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C).
-
Monitor the reaction until the uptake of hydrogen ceases or TLC/HPLC analysis shows complete conversion of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product containing HHC and iso-HHC.
-
Isolation and Characterization of iso-HHC
The separation of iso-HHC from the complex mixture of HHC isomers and other byproducts is a significant challenge. Chromatographic techniques are essential for obtaining pure iso-HHC.
-
Chromatographic Separation:
-
Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the reaction mixture[1]. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to separate the different isomers based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the analytical and preparative separation of cannabinoid isomers. However, the co-elution of some isomers can be a challenge[6]. Gas Chromatography (GC) is often a more reliable method for resolving these closely related compounds[6].
-
Supercritical Fluid Chromatography (SFC): SFC has been shown to be effective in separating the diastereomers of HHC and could potentially be applied to the separation of iso-HHC[7].
-
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of iso-HHC. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecule's connectivity and stereochemistry[1][8][9].
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of iso-HHC, which aids in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for analyzing the components of the synthetic mixture[4][10][11][12].
-
Quantitative Data
Currently, there is a lack of specific quantitative data on the pharmacological properties of pure this compound. Most of the available data pertains to the diastereomers of HHC, (9R)-HHC and (9S)-HHC. This data is presented below for comparative purposes and to provide a framework for future studies on iso-HHC.
| Cannabinoid | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC₅₀, nM) |
| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |
| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |
| CB2 | 105 ± 26 | 55 ± 10 | |
| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |
Data sourced from Wikipedia, which cites primary research. Further validation is recommended.[13]
The pharmacology of iso-THC and by extension iso-HHC has not been extensively studied[14]. Therefore, their binding affinities and efficacies at cannabinoid receptors remain to be determined.
Signaling Pathways and Experimental Workflows
The primary targets of most psychoactive cannabinoids are the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. While the specific interaction of iso-HHC with these receptors is unknown, the general signaling pathway for cannabinoids is well-established.
Canonical Cannabinoid Receptor Signaling Pathway
Caption: General signaling pathway of cannabinoid receptors CB1 and CB2 upon activation by a cannabinoid ligand.
Experimental Workflow for Synthesis and Analysis of iso-HHC
Caption: Workflow for the synthesis, isolation, and analysis of this compound (iso-HHC).
Conclusion and Future Directions
This compound represents an understudied area within cannabinoid science. While its existence as a byproduct of HHC synthesis is established, a comprehensive understanding of its unique properties is still lacking. The historical work of pioneers like Mechoulam and Gaoni laid the groundwork for identifying these isomers, and modern analytical techniques now provide the tools for their detailed characterization.
Future research should focus on several key areas:
-
Development of selective synthetic routes to produce iso-HHC in higher yields and purity to facilitate further study.
-
Comprehensive pharmacological profiling to determine its binding affinity and efficacy at cannabinoid and other relevant receptors.
-
In vivo studies to understand its pharmacokinetic and pharmacodynamic properties, including its potential psychoactive effects and therapeutic applications.
-
Development of certified reference standards for iso-HHC to enable accurate quantification in commercial HHC products and for forensic analysis.
By addressing these knowledge gaps, the scientific community can build a more complete picture of the diverse world of cannabinoids and their potential impact on human health and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ISO‐Tetrahydrocannabinols | Semantic Scholar [semanticscholar.org]
- 4. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of cannabinoids. | Semantic Scholar [semanticscholar.org]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of iso-Hexahydrocannabinol (iso-HHC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of iso-hexahydrocannabinol (iso-HHC), a lesser-known isomer of hexahydrocannabinol (B1216694). As the landscape of cannabinoid research expands, detailed analytical data on emerging isomers is critical for identification, quality control, and understanding potential pharmacological effects. This document collates available spectroscopic data, outlines experimental methodologies for its characterization, and visualizes relevant biological pathways and analytical workflows.
Introduction to iso-HHC
This compound, also referred to as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), is a structural isomer of the more commonly discussed (9R)-HHC and (9S)-HHC epimers. It has been identified as a minor compound in some commercially available electronic cigarette products containing HHC.[1] The presence of iso-HHC is thought to be a byproduct of the synthetic route from cannabidiol (B1668261) (CBD) to Δ⁸-THC or Δ⁹-THC, which are subsequently hydrogenated to produce HHC.[1][2] Accurate spectroscopic identification is therefore crucial for manufacturers and regulatory bodies to ensure product purity and safety. The specific stereoisomer identified is rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol.[1]
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) data for iso-HHC as identified in a recent study.[1] This data is fundamental for the unambiguous structural elucidation of the molecule.
¹H-NMR Spectroscopic Data
Table 1: ¹H-NMR Data for iso-HHC (rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol)
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1-OH | 5.25 | s | |
| 2 | 1.83 | m | |
| 3α | 1.95 | m | |
| 3β | 1.63 | m | |
| 4α | 1.51 | m | |
| 4β | 1.13 | m | |
| 5 | 1.27 | m | |
| 6 | 3.32 | d | 11.0 |
| 8 | 6.13 | d | 1.8 |
| 10 | 6.09 | d | 1.8 |
| 11 | 1.25 | d | 6.8 |
| 1' | 2.40 | t | 7.8 |
| 2' | 1.57 | m | |
| 3' | 1.30 | m | |
| 4' | 1.30 | m | |
| 5' | 0.89 | t | 6.8 |
| 8'-CH₃ | 1.76 | s | |
| 9'-CH₃ | 1.68 | s |
Data extracted from Tanaka R, Kikura-Hanajiri R. (2023).[1]
¹³C-NMR Spectroscopic Data
Table 2: ¹³C-NMR Data for iso-HHC (rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol)
| Position | Chemical Shift (δ) ppm |
| 1 | 154.5 |
| 2 | 34.6 |
| 3 | 28.0 |
| 4 | 20.3 |
| 5 | 49.3 |
| 6 | 76.5 |
| 7 | 109.8 |
| 8 | 107.2 |
| 9 | 154.9 |
| 10 | 109.9 |
| 10a | 142.8 |
| 11 | 21.6 |
| 1' | 35.5 |
| 2' | 31.7 |
| 3' | 31.1 |
| 4' | 22.7 |
| 5' | 14.2 |
| 6a | 46.1 |
| 8'-CH₃ | 23.6 |
| 9'-CH₃ | 19.3 |
Data extracted from Tanaka R, Kikura-Hanajiri R. (2023).[1]
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Specific Fourier-transform infrared (FTIR) spectroscopy data for iso-HHC is not available. However, the general spectral characteristics for cannabinoids would be expected. These include:
-
A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
C-H stretching bands for alkyl groups just below 3000 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.
-
C-O stretching bands for the ether and phenol (B47542) groups in the 1000-1300 cm⁻¹ region.
Experimental Protocols
The characterization of iso-HHC and other cannabinoid isomers involves a multi-step process of isolation and analysis.
Isolation of iso-HHC from Product Matrix
A common method for the isolation of cannabinoid isomers from a complex mixture, such as an e-cigarette liquid, involves column chromatography.[1][3]
-
Sample Preparation: The product is dissolved in a suitable organic solvent.
-
Column Chromatography: The dissolved sample is loaded onto a silica (B1680970) gel column.
-
Elution: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the different components of the mixture.[3]
-
Fraction Collection: Fractions are collected and analyzed by a rapid screening method like Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.
-
Pooling and Evaporation: Fractions containing the purified isomer are pooled, and the solvent is removed under reduced pressure to yield the isolated compound.
NMR Spectroscopic Analysis
For structural elucidation, a comprehensive suite of NMR experiments is conducted.[1]
-
Sample Preparation: A few milligrams of the isolated compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Spectrometer: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]
-
1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.
-
2D NMR: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.[2]
-
GC-MS Analysis
GC-MS is a standard technique for the identification and quantification of cannabinoids in various matrices.[3][5]
-
Sample Preparation: The sample (either the raw product or the isolated fraction) is diluted in a suitable solvent.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenylmethylsiloxane column).[3]
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed.
-
Identification: The resulting mass spectrum is compared to spectral libraries for identification. The retention time in the chromatogram provides an additional layer of confirmation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of cannabinoid isomers from a consumer product.
Caption: Workflow for iso-HHC isolation and characterization.
Signaling Pathway of HHC Epimers
While specific signaling data for iso-HHC is not yet available, the primary HHC epimers, (9R)-HHC and (9S)-HHC, are known to act on the cannabinoid receptors CB1 and CB2. The (9R)-HHC epimer generally shows higher binding affinity and potency, comparable to that of Δ⁹-THC, while the (9S)-HHC epimer has a significantly lower binding affinity.[6][7][8][9]
Caption: HHC epimer signaling through cannabinoid receptors.
Conclusion
The spectroscopic characterization of iso-HHC is essential for its accurate identification in a complex and evolving cannabinoid market. The NMR data presented provides a definitive fingerprint for the rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol isomer. While further research is needed to fully characterize its mass spectrometric fragmentation, infrared absorption, and potential biological activity, the methodologies outlined in this guide provide a robust framework for the isolation and analysis of this and other emerging cannabinoid isomers. This detailed spectroscopic information is invaluable for quality control, regulatory compliance, and future pharmacological investigations.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Stability of iso-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific understanding of iso-hexahydrocannabinol (iso-HHC) is still nascent. This document synthesizes the currently available information and provides a framework for further research into its thermodynamic stability. Direct experimental or computational data on the thermodynamic properties of iso-HHC is limited in the public domain.
Executive Summary
This compound (iso-HHC), also known as dihydro-iso-tetrahydrocannabinol, is a cannabinoid identified as a byproduct in the synthesis of hexahydrocannabinol (B1216694) (HHC) from cannabidiol (B1668261) (CBD).[1][2] While research has focused on the primary HHC diastereomers, (9R)-HHC and (9S)-HHC, due to their cannabimimetic activity, the stability and properties of iso-HHC remain largely uncharacterized. This guide provides a comprehensive overview of the current knowledge regarding iso-HHC and outlines the necessary experimental and computational approaches to fully elucidate its thermodynamic stability. A thorough understanding of the stability of iso-HHC is critical for the development of safe and effective cannabinoid-based therapeutics and for ensuring the quality and purity of HHC products.
Identification and Characterization of this compound
iso-HHC has been identified in commercial HHC products, likely arising as a byproduct during the synthetic conversion of CBD to Δ⁸-THC or Δ⁹-THC, which are subsequently hydrogenated to HHC.[1][2] The characterization of iso-HHC has been accomplished using various analytical techniques, as summarized in the table below.
| Analytical Technique | Findings | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of iso-HHC in electronic cigarette cartridge products. | [1] |
| Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) | Used for the analysis of major and minor cannabinoid peaks, including iso-HHC. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) | Structural elucidation of isolated iso-HHC, confirming its identity as (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol. | [1] |
Thermodynamic Stability of this compound: A Postulated Overview
Direct quantitative data on the thermodynamic stability of iso-HHC, such as its Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°), are not currently available in peer-reviewed literature. However, based on its status as a synthetic byproduct and general principles of organic chemistry, we can postulate its relative stability.
The formation of iso-HHC as a minor product suggests that it may be a kinetically favored but thermodynamically less stable isomer compared to the main HHC diastereomers under certain reaction conditions. A comprehensive understanding requires further investigation through both computational modeling and experimental validation.
Proposed Research Workflow for Determining Thermodynamic Stability
A robust evaluation of the thermodynamic stability of iso-HHC would involve a synergistic approach combining computational chemistry and experimental analysis. The following workflow is proposed:
Experimental Protocols for Stability Assessment
While a specific, validated protocol for the thermodynamic stability testing of iso-HHC is not available, established methods for other cannabinoids can be adapted. The following is a representative protocol based on guidelines from the International Council for Harmonisation (ICH) and published cannabinoid stability studies.[3][4]
Forced Degradation Study of this compound
Objective: To evaluate the stability of iso-HHC under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Purified iso-HHC analytical standard (≥98% purity)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of iso-HHC in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis. Neutralize before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for specified time points.
-
Thermal Degradation: Store the solid iso-HHC and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled temperature chamber.
-
Photostability: Expose the solid iso-HHC and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent iso-HHC peak from any degradation products.
-
Data Analysis:
-
Calculate the percentage of iso-HHC remaining at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify and characterize major degradation products using mass spectrometry.
-
Metabolic Pathways Involving this compound
The metabolic fate of iso-HHC is largely unknown. However, one study has reported that cannabidiol (CBD) can be metabolized in the body to 8-hydroxy-iso-HHC.[5][6] This suggests a potential metabolic pathway that warrants further investigation.
Further research is required to identify the specific enzymes responsible for this transformation and to determine the full metabolic profile of iso-HHC.
Conclusion and Future Directions
The thermodynamic stability of this compound is a critical parameter that influences its shelf-life, formulation development, and potential biological activity. While direct experimental data is currently lacking, this guide provides a framework for the systematic investigation of iso-HHC's stability. Future research should focus on:
-
Computational Modeling: Employing quantum mechanical calculations to predict the thermodynamic properties of iso-HHC and its isomers.
-
Synthesis and Isolation: Developing efficient methods for the synthesis and purification of iso-HHC to enable experimental studies.
-
Experimental Stability Studies: Conducting comprehensive forced degradation and long-term stability studies under various conditions.
-
Metabolic Profiling: Elucidating the complete metabolic pathways of iso-HHC in vitro and in vivo.
By addressing these research gaps, the scientific community can build a comprehensive understanding of the chemical and physical properties of this compound, which is essential for its potential future applications in medicine and for ensuring consumer safety.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
iso-Hexahydrocannabinol and its natural occurrence
An In-depth Technical Guide to iso-Hexahydrocannabinol
Abstract
This technical guide provides a comprehensive overview of this compound (iso-HHC), a lesser-known cannabinoid. Contrary to inquiries about its natural origins, current scientific evidence establishes iso-HHC as a semi-synthetic or synthetic compound, not a naturally occurring phytocannabinoid in Cannabis sativa L.[1][2] It is primarily identified as a byproduct or impurity in the synthesis of hexahydrocannabinol (B1216694) (HHC) and related tetrahydrocannabinol (THC) isomers from cannabidiol (B1668261) (CBD).[2][3][4] This document details the synthetic origins of iso-HHC, provides established analytical protocols for its identification and characterization, summarizes the known pharmacology of closely related HHC isomers, and illustrates key experimental and signaling pathways. All quantitative data is presented in structured tables, and methodologies for key experiments are described to support reproducibility and further research.
Origin and Synthesis of this compound
The presence of iso-HHC, also known as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), is indicative of specific synthetic chemical processes rather than botanical extraction.[1][2] It is not found naturally in the cannabis plant.[2] Its formation is linked to the acid-catalyzed conversion of CBD into various THC isomers, which are then hydrogenated.
General Synthetic Pathway
The commercial production of HHC, which often contains iso-HHC as an impurity, is a semi-synthetic process starting from hemp-derived CBD.[5][6] The process can be summarized in two main stages:
-
Acid-Catalyzed Cyclization of CBD : CBD is treated with an acid catalyst, which promotes an intramolecular cyclization reaction. This step does not yield a single product but rather a mixture of THC isomers, including Δ⁹-THC and Δ⁸-THC. Critically, undesired side-products such as iso-THC isomers (e.g., Δ⁸-iso-THC and Δ⁴(⁸)-iso-THC) are also commonly formed during this process.[7][8][9]
-
Catalytic Hydrogenation : The resulting mixture of THC isomers is then subjected to catalytic hydrogenation. This reaction reduces the double bonds in the cyclohexene (B86901) ring of the THC molecules, converting them into HHC.[6][10] The iso-THC isomers present in the mixture are concurrently hydrogenated to form iso-HHC.[2]
The workflow for this synthetic process is illustrated below.
Analytical Characterization
The unambiguous identification of iso-HHC in product mixtures is critical for quality control and forensic analysis. This requires sophisticated analytical techniques capable of separating and identifying various isomers.
Physicochemical Data
The fundamental properties of iso-HHC are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol | [1][3] |
| Synonyms | iso-HHC, dihydro-iso-THC | [1][2] |
| Molecular Formula | C₂₁H₃₂O₂ | [1] |
| Formula Weight | 316.5 g/mol | [1] |
Experimental Protocols for Identification
GC-MS is a standard method for analyzing cannabinoid profiles.
-
Protocol : Samples are typically derivatized (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve thermal stability and chromatographic behavior. The derivatized sample is injected into a GC system equipped with a non-polar capillary column (e.g., HP-5ms). The temperature program is optimized to separate the isomers. Mass spectra are acquired in electron impact (EI) mode, and identification is based on retention time and comparison of the mass spectrum with reference standards.[1][11]
-
Typical Parameters :
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas : Helium
-
Injection Mode : Splitless
-
Temperature Program : Initial temperature of 100°C, ramped to 300°C.
-
MS Scan Range : m/z 35-650
-
LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
-
Protocol : Samples are diluted in a suitable solvent (e.g., methanol) and injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., C18). The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for quantification.[8][12][13]
-
Typical Parameters :
-
Column : UPLC BEH C18 or similar
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Ionization Mode : ESI Positive
-
Key Transition : Specific precursor-to-product ion transitions are monitored for each analyte.
-
NMR is the definitive method for structural elucidation of isomers.
-
Protocol : The target compound (iso-HHC) must first be isolated from the synthetic mixture using chromatographic techniques like silica (B1680970) gel column chromatography.[1][3] The purified compound is then dissolved in a deuterated solvent (e.g., CDCl₃). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed to determine the precise chemical structure and stereochemistry of the molecule.[1][2][3]
-
Key Findings : A study by Tanaka & Kikura-Hanajiri (2023) successfully isolated and identified (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol from a commercial HHC product and reported its ¹H and ¹³C NMR spectral data.[2][3]
Pharmacology and Signaling Pathways
Specific pharmacological data for iso-HHC is not extensively documented in peer-reviewed literature. However, its effects can be inferred from the well-characterized pharmacology of the primary HHC diastereomers, (9R)-HHC and (9S)-HHC, which are potent modulators of the endocannabinoid system.
Interaction with Cannabinoid Receptors
HHC exerts its effects primarily through interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[14] The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the immune system.[14][15]
The two principal diastereomers of HHC show markedly different affinities and potencies at these receptors. The (9R)-HHC epimer is significantly more active and binds to the CB1 receptor with an affinity similar to that of Δ⁹-THC.[6][10] The (9S)-HHC epimer has a substantially lower binding affinity and is less potent.[10][16]
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological data for the main HHC isomers compared to Δ⁹-THC.
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Potency (EC₅₀, nM) | Reference(s) |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | [10] |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | [10] |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | [10] |
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like (9R)-HHC initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to the inhibitory G-proteins, Gαi and Gαo.[17]
The general signaling pathway is as follows:
-
Agonist Binding : HHC binds to and activates the CB1 receptor.
-
G-Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[17]
-
Downstream Effects :
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Activation can also stimulate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
-
This signaling cascade is depicted in the diagram below.
Conclusion
This compound is a semi-synthetic cannabinoid isomer whose presence in commercial products is a direct result of the chemical synthesis pathways used to produce HHC from CBD. It is not known to occur naturally in Cannabis. Its structural similarity to the pharmacologically active (9R)-HHC suggests it may have activity at cannabinoid receptors, but dedicated toxicological and pharmacological studies are required to determine its specific effects and safety profile. The analytical methods detailed in this guide are essential for the proper identification and regulation of iso-HHC and other synthetic cannabinoids that may be present in consumer products. Further research is warranted to fully characterize this compound and its potential impact on public health.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. euda.europa.eu [euda.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry [frontiersin.org]
- 10. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 15. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Genesis of a Synthetic Cannabinoid: An In-depth Technical Guide to the Biosynthetic and Chemical Pathways Leading to iso-Hexahydrocannabinol (iso-HHC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pathways leading to the formation of iso-hexahydrocannabinol (iso-HHC), a synthetic cannabinoid isomer. As iso-HHC is not a naturally occurring phytocannabinoid, this document focuses on the semi-synthetic and fully synthetic chemical routes that result in its formation, often as a byproduct in the synthesis of hexahydrocannabinol (B1216694) (HHC). Furthermore, this guide explores the upstream "biosynthetic" component, detailing the microbial production of cannabinoid precursors, such as cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), using engineered microorganisms. Detailed experimental methodologies, quantitative data, and visual representations of the key pathways are presented to provide a thorough resource for researchers and professionals in the field of cannabinoid chemistry and drug development.
Introduction
Hexahydrocannabinol (HHC) has recently emerged as a significant compound in the landscape of cannabinoids, notable for its semi-synthetic origin and psychoactive properties. An isomer of HHC, this compound (iso-HHC), is often generated during the chemical synthesis of HHC. Understanding the formation pathways of iso-HHC is critical for controlling the purity of HHC products and for exploring the pharmacological potential of this specific isomer. This guide delineates the chemical synthesis routes to HHC and its isomers, including iso-HHC, and the biotechnological production of the necessary cannabinoid precursors.
Chemical Synthesis of this compound
The formation of iso-HHC is intrinsically linked to the synthesis of HHC. The primary method for producing HHC is the hydrogenation of tetrahydrocannabinol (THC), which can be sourced from cannabis extracts or synthesized from cannabidiol (CBD). The stereochemical outcome of the hydrogenation reaction is highly dependent on the starting material (Δ⁸-THC or Δ⁹-THC), the catalyst employed, and the reaction conditions.
Synthesis from Tetrahydrocannabinol (THC)
The most common route to HHC involves the catalytic hydrogenation of either Δ⁸-THC or Δ⁹-THC. This process reduces the double bond in the cyclohexene (B86901) ring of THC, creating two new stereocenters at the C9 position, resulting in two main epimers: (9R)-HHC and (9S)-HHC. The formation of iso-HHC and other isomers is often a consequence of specific reaction conditions and catalysts.
Objective: To synthesize HHC through the hydrogenation of THC, with an awareness of the potential formation of iso-HHC as a byproduct.
Materials:
-
Δ⁸-THC or Δ⁹-THC
-
Catalyst: e.g., 10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride)
-
Solvent: e.g., Ethanol, Methanol, Heptane, Toluene
-
Hydrogen source: Hydrogen gas (H₂) cylinder or hydrogen generator
-
Reaction vessel: High-pressure reactor (autoclave)
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
Procedure:
-
The THC starting material is dissolved in an appropriate solvent within the high-pressure reactor.
-
The catalyst is added to the solution. The reactor is then sealed.
-
The reactor is purged with an inert gas to remove any oxygen.
-
The reactor is pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the specified temperature for a set duration.
-
Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude HHC product, which may contain iso-HHC and other isomers.
-
Purification of the desired HHC isomers and separation from iso-HHC can be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Quantitative Data:
The ratio of HHC epimers and the formation of byproducts like iso-HHC are highly dependent on the reaction parameters. The following table summarizes reported diastereomeric ratios for HHC synthesis under various conditions. Data on specific iso-HHC yields are limited in publicly available literature.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | (9R)-HHC : (9S)-HHC Ratio | Reference |
| Δ⁸-THC | 10% Pd/C | Ethanol | Ambient | 1 | Favors (9R)-HHC | [1] |
| Δ⁹-THC | 10% Pd/C | Ethanol | Ambient | 1 | Favors (9S)-HHC | [1] |
| Δ⁹-THC | PtO₂ | Ethanol | Ambient | 1 | ~1:1 | [2] |
| Δ⁸-THC | Ru/C | Methanol | 50 | 30 | 1.5 : 1 | [3] |
| Δ⁹-THC | Rh/C | Methanol | 50 | 30 | 1 : 1.3 | [3] |
Note: The formation of iso-HHC is often not the primary focus of these studies, and therefore its quantification is not always reported.
Synthesis from Citronellal (B1669106)
An alternative synthetic route to HHC involves the condensation of citronellal with olivetol. This method can offer better stereocontrol.
Objective: To synthesize HHC via a condensation reaction, which can be controlled to favor specific isomers.
Materials:
-
(R)-(+)-Citronellal
-
Olivetol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Titanium(IV) chloride (TiCl₄)) or a Brønsted acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Olivetol is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -20°C to 0°C).
-
The Lewis or Brønsted acid catalyst is added to the solution.
-
(R)-(+)-Citronellal is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water or a basic solution.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by chromatography to yield HHC isomers.
Quantitative Data:
| Catalyst | Solvent | Yield of HHC | Stereoselectivity | Reference |
| BF₃·OEt₂ | DCM | High | Good for specific isomers | [4] |
| p-TSA | Toluene | Moderate | Mixture of isomers | [1] |
"Biosynthetic" Production of Cannabinoid Precursors
While iso-HHC itself is not a product of biosynthesis, its precursors, CBD and THC, can be produced through microbial fermentation using genetically engineered yeast, primarily Saccharomyces cerevisiae. This approach offers a controlled and scalable method for obtaining the starting materials for HHC synthesis.
Engineering a Cannabinoid-Producing Yeast Strain
The core of this "biosynthetic" pathway is the introduction of key genes from the Cannabis sativa plant into the yeast genome. These genes encode the enzymes necessary to convert simple sugars into cannabinoids.
Key Enzymes in the Engineered Pathway:
-
Olivetolic Acid Synthase (OAS) and Olivetolic Acid Cyclase (OAC): These enzymes are responsible for the production of olivetolic acid, a key precursor.
-
Geranyl Pyrophosphate (GPP) Synthase: This enzyme produces GPP, the other precursor for the initial cannabinoid.
-
Aromatic Prenyltransferase (e.g., CsPT4): This enzyme catalyzes the condensation of olivetolic acid and GPP to form cannabigerolic acid (CBGA), the "mother cannabinoid."
-
Cannabidiolic Acid (CBDA) Synthase or Tetrahydrocannabinolic Acid (THCA) Synthase: These enzymes convert CBGA into either CBDA or THCA, respectively.
Objective: To create a yeast strain capable of producing CBD or THC from a simple carbon source.
Procedure:
-
Gene Synthesis and Codon Optimization: The DNA sequences of the target cannabis enzymes are synthesized and codon-optimized for expression in yeast.
-
Vector Construction: The synthesized genes are cloned into yeast expression vectors under the control of strong, inducible promoters.
-
Yeast Transformation: The expression vectors are introduced into a suitable S. cerevisiae strain using standard transformation techniques (e.g., lithium acetate (B1210297) method).
-
Strain Selection and Verification: Transformed yeast colonies are selected based on marker genes, and the successful integration and expression of the cannabinoid pathway genes are verified using PCR and RT-qPCR.
Fermentation and Cannabinoid Production
Once a stable cannabinoid-producing yeast strain is established, it can be cultivated in a bioreactor to produce the desired cannabinoid precursor.
Objective: To produce and accumulate cannabinoids in a yeast culture.
Materials:
-
Engineered S. cerevisiae strain
-
Yeast fermentation medium (e.g., YPD with a specific carbon source like galactose to induce gene expression)
-
Bioreactor with controls for temperature, pH, and dissolved oxygen
-
Feed solutions (e.g., concentrated sugar solution)
Procedure:
-
A seed culture of the engineered yeast is grown in a small volume of medium.
-
The seed culture is used to inoculate a larger bioreactor containing the fermentation medium.
-
The fermentation is carried out under controlled conditions (e.g., 30°C, pH 5.0).
-
The expression of the cannabinoid pathway is induced at the appropriate time (e.g., by adding galactose).
-
The fermentation is run for a specified period (e.g., 72-96 hours), with periodic feeding of the carbon source to maintain production.
-
At the end of the fermentation, the yeast cells and the culture broth are harvested.
Extraction and Purification of Cannabinoids from Fermentation Broth
The final step in the "biosynthetic" process is the recovery and purification of the produced cannabinoids from the yeast culture.
Objective: To isolate pure cannabinoids from the yeast fermentation broth.
Procedure:
-
Cell Lysis (Optional): Yeast cells can be lysed to release intracellularly stored cannabinoids.
-
Solvent Extraction: The fermentation broth (or the lysed cell suspension) is extracted with a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Phase Separation: The organic phase containing the cannabinoids is separated from the aqueous phase.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude cannabinoid extract.
-
Purification: The crude extract is purified using chromatographic techniques, such as flash chromatography or preparative HPLC, to obtain the pure cannabinoid precursor (CBDA or THCA).
-
Decarboxylation: The purified acidic cannabinoids (CBDA or THCA) are heated to convert them to their neutral forms (CBD or THC), which are the direct precursors for HHC synthesis.
Quantitative Data:
| Organism | Cannabinoid Produced | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | CBGA | ~500 | [5] |
| Saccharomyces cerevisiae | THCA | ~8 | [5] |
| Saccharomyces cerevisiae | CBDA | ~5 | [3] |
Visualizing the Pathways
To provide a clear understanding of the processes described, the following diagrams were generated using Graphviz (DOT language).
Chemical Synthesis Pathways to HHC and iso-HHC
Caption: Chemical synthesis routes to HHC and iso-HHC.
"Biosynthetic" Production of Cannabinoid Precursors in Yeast
Caption: "Biosynthetic" pathway for cannabinoid precursors in yeast.
Experimental Workflow for Cannabinoid Precursor Production
Caption: Experimental workflow for microbial cannabinoid production.
Conclusion
The formation of iso-HHC is a facet of synthetic cannabinoid chemistry, arising primarily as a byproduct during the hydrogenation of THC. While direct "biosynthetic" pathways to iso-HHC do not exist, the upstream production of its precursors, CBD and THC, can be achieved through advanced metabolic engineering of microorganisms. This guide has provided an in-depth overview of the chemical and biotechnological methodologies involved, offering a foundational resource for researchers. Further investigation into the specific reaction kinetics and conditions that favor the formation of iso-HHC is warranted to enable its targeted synthesis and to fully elucidate its pharmacological profile. The continued development of microbial cannabinoid production platforms will undoubtedly play a crucial role in providing a sustainable and controlled source of precursors for these and other novel cannabinoids.
References
Methodological & Application
Application Note: High-Sensitivity GC-MS Method for the Detection and Quantification of iso-Hexahydrocannabinol
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of iso-Hexahydrocannabinol (iso-HHC) and its related isomers in various matrices. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of these emerging synthetic cannabinoids. The methodology encompasses sample preparation, derivatization, GC-MS parameters, and data analysis, and is applicable to complex matrices such as serum, plasma, and seized materials.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in both recreational and research settings. HHC is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ9-THC) or cannabidiol (B1668261) (CBD), resulting in a mixture of diastereomers, primarily (9R)-HHC and (9S)-HHC.[1][2][3] The (9R)-HHC epimer is known to be the more psychoactive of the two.[1] In addition to these primary diastereomers, other isomers, including this compound (iso-HHC) and dihydro-iso-tetrahydrocannabinol, can be formed as byproducts during synthesis.[4][5] The accurate detection and quantification of these isomers are crucial for forensic toxicology, product quality control, and pharmacological studies.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids.[2][6][7] The thermal stability and volatility of cannabinoids are enhanced through derivatization, typically silylation, which allows for improved chromatographic separation and detection.[8][9][10] This application note provides a comprehensive protocol for the analysis of iso-HHC using a validated GC-MS method.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of cannabinoids from the sample matrix. The following protocols are recommended for different matrices.
2.1.1. Serum/Plasma - Liquid-Liquid Extraction (LLE)
-
To 500 µL of serum or plasma, add 100 µL of 1.5% acetic acid and 25 µL of an internal standard solution (e.g., THC-D3 at 10 ng/mL).[1]
-
Vortex the sample for 10 seconds.
-
Perform a two-step extraction by adding 1000 µL of a hexane/ethyl acetate (B1210297) (80/20, v/v) mixture, vortexing for 5 minutes, and centrifuging at 3000 x g for 5 minutes.[1]
-
Combine the organic supernatants in a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
The dried extract is now ready for derivatization.
2.1.2. Seized Materials (e.g., oils, resins) - Dilution
-
Accurately weigh approximately 10 mg of the homogenized sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.
-
Further dilute an aliquot of the solution to a working concentration within the calibration range of the instrument (e.g., 1-100 µg/mL).
-
A small volume of the diluted sample (e.g., 50 µL) can be taken for derivatization.
2.1.3. Whole Blood - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
A QuEChERS-based extraction has been shown to be effective for the simultaneous extraction of HHC and its metabolites from whole blood.[11]
-
To 200 µL of whole blood, add an appropriate internal standard.
-
Add acetonitrile for protein precipitation.
-
Add a salt mixture (e.g., Na2SO4:NaCl) to induce phase separation.[11]
-
Vortex and centrifuge the sample.
-
The upper acetonitrile layer is collected and can be concentrated before derivatization.
Derivatization
Derivatization is essential for the GC-MS analysis of cannabinoids to improve their thermal stability and chromatographic properties.[8][10]
-
To the dried sample extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10] For certain applications, pyridine (B92270) may be used as a catalyst.[9]
-
Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.[9][10]
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MS detector or equivalent single or triple quadrupole mass spectrometer.[4][9]
-
GC Column: A non-polar or mid-polar capillary column is recommended, such as a Restek Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or an HP-5ms (30 m x 0.25 mm x 0.25 µm).[4][11]
-
Injector: Splitless mode with an injection volume of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 0.5-1 minute.
-
Ramp 1: 25°C/min to 220°C.
-
Hold at 220°C for 10 minutes.
-
Ramp 2: 10°C/min to 300°C.
-
Final hold at 300°C for 5-15 minutes.[9]
-
-
Transfer Line Temperature: 280°C.[9]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification of unknowns) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
Quantitative data for HHC isomers from various studies are summarized below. These values can be used as a reference for method validation and performance.
Table 1: Quantitative Performance Data for HHC Isomers in Serum/Plasma
| Parameter | (9R)-HHC | (9S)-HHC | Reference |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.15 ng/mL | [1][6] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.25 ng/mL | [1][6] |
| Linearity Range | 0.25 - 50 ng/mL | 0.25 - 50 ng/mL | [1] |
| Within-run Imprecision | <6.5% | <6.5% | [1][6] |
| Between-run Imprecision | <10.0% | <10.0% | [1][6] |
Table 2: Reported Concentrations of HHC Isomers in Authentic Samples
| Matrix | Analyte | Concentration Range | Reference |
| Serum/Plasma (Traffic Controls) | (9R)-HHC | [1][6] | |
| (9S)-HHC | [1][6] | ||
| Whole Blood (Traffic Control) | (9R)-HHC | 2.38 ng/mL (single case) | [2] |
| (9S)-HHC | 1.39 ng/mL (single case) | [2] | |
| Seized Materials | (9R)-HHC | 2.09% - 8.85% | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the GC-MS analysis of iso-HHC.
Caption: Experimental workflow for iso-HHC detection by GC-MS.
Discussion
The described GC-MS method provides a reliable and sensitive approach for the analysis of iso-HHC and its related isomers. The choice of sample preparation technique is dependent on the matrix, with LLE being suitable for biological fluids and simple dilution for concentrated materials. Derivatization with a silylating agent is a mandatory step to ensure good chromatographic performance.
The use of a high-resolution capillary column allows for the separation of closely related isomers, which is critical for accurate identification and quantification. While the mass spectra of HHC diastereomers can be very similar, their chromatographic separation enables unambiguous identification when compared to certified reference standards.[12] For quantitative analysis, operating the mass spectrometer in SIM or MRM mode provides enhanced sensitivity and selectivity compared to full scan mode.
Method validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, LOD, LLOQ, and stability.[2] The use of an isotopically labeled internal standard, such as THC-D3, is recommended to compensate for variations in sample preparation and instrument response.
Conclusion
This application note presents a detailed protocol for the GC-MS analysis of this compound. The method is applicable to a variety of matrices and provides the necessary sensitivity and selectivity for forensic and research applications. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, laboratories can achieve accurate and reproducible results for the detection and quantification of this emerging class of synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | Semantic Scholar [semanticscholar.org]
- 6. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Frontiers | EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kcalabs.com [kcalabs.com]
Application Note: Analysis of Synthetic Cannabinoid Byproducts by LC-PDA-MS
Application Note & Protocol: Isolation of iso-Hexahydrocannabinol from Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
iso-Hexahydrocannabinol (iso-HHC), also known as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), is a cannabinoid that can be formed as a byproduct during the synthesis of hexahydrocannabinol (B1216694) (HHC) and other related compounds from cannabidiol (B1668261) (CBD).[1][2] Its presence in synthetic cannabinoid products necessitates effective isolation and purification protocols for analytical standard preparation, pharmacological testing, and overall quality control. This document provides a detailed protocol for the isolation of iso-HHC from a complex reaction mixture, primarily utilizing column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.
Data Presentation
The quantitative analysis of HHC isomers in various matrices provides context for the importance of accurate isolation and identification. While specific yields for the preparative isolation of iso-HHC are not extensively reported in the literature, analytical data from seized materials and biological samples highlight the typical range of isomer ratios encountered.
Table 1: Quantitative Analysis of HHC Isomers in Seized Materials [3][4]
| Parameter | Value Range |
| (9R)-HHC Level | 2.09% to 8.85% |
| (9R)-HHC / (9S)-HHC Ratio | 1.36 to 2.68 |
Table 2: Analytical Method Detection and Quantification Limits [5][6]
| Analyte Group | Limit of Detection (LOD) | Calibration Curve Range |
| Non-carboxylated Analytes | 1 ng/mL | 1 to 50 ng/mL |
| Carboxylated Analytes | 5 ng/mL | 5 to 250 ng/mL |
Experimental Protocols
This protocol outlines a two-step chromatographic procedure for the isolation of iso-HHC from a crude synthetic reaction mixture. The initial step involves silica (B1680970) gel column chromatography for bulk separation, followed by preparative HPLC for high-purity isolation.
Part 1: Initial Purification via Silica Gel Column Chromatography
This step aims to separate the bulk of the cannabinoids from the reaction mixture based on polarity.
Materials and Reagents:
-
Crude reaction mixture containing iso-HHC
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed.
-
Wash the packed column with the initial mobile phase until the bed is stable.
-
-
Sample Loading:
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be n-hexane:ethyl acetate (100:1, v/v).[7]
-
Monitor the separation using TLC to identify the fractions containing the desired compound.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Analyze the fractions by TLC to identify those containing iso-HHC.
-
-
Solvent Evaporation:
-
Combine the fractions containing the purified iso-HHC.
-
Remove the solvent using a rotary evaporator to obtain the enriched iso-HHC fraction.
-
Part 2: High-Purity Isolation via Preparative HPLC
This step is designed to separate iso-HHC from other closely related isomers.
Materials and Reagents:
-
Enriched iso-HHC fraction from Part 1
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the enriched iso-HHC fraction in the initial mobile phase for HPLC analysis.
-
HPLC Method Development (Analytical Scale):
-
Preparative HPLC Run:
-
Scale up the analytical method to a preparative scale.
-
Inject the sample onto the preparative HPLC column.
-
Run the HPLC system using the optimized gradient.
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the eluent corresponding to the iso-HHC peak.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain pure iso-HHC.
-
Part 3: Structural Confirmation
The identity and structure of the isolated iso-HHC should be confirmed using spectroscopic methods.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), are crucial for unambiguous structure elucidation.[1][2][9]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight and fragmentation pattern of the isolated compound.[3][4]
Visualizations
Experimental Workflow
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Iso-HHC Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and validated data for the quantitative analysis of iso-hexahydrocannabinol (iso-HHC) isomers, primarily focusing on the diastereomers (9R)-HHC and (9S)-HHC. The protocols outlined below utilize modern analytical techniques to ensure accurate and reliable quantification in various matrices.
Introduction to Iso-HHC Isomers
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in the market. It is typically produced through the hydrogenation of delta-8-tetrahydrocannabinol (B88935) (Δ8-THC) or delta-9-tetrahydrocannabinol (Δ9-THC). This process results in the formation of two principal diastereomers: (9R)-HHC and (9S)-HHC. Research suggests that the (9R)-HHC isomer exhibits a higher binding affinity for cannabinoid receptors (CB1 and CB2) and is considered more psychoactive than the (9S)-HHC isomer.[1] Therefore, the ability to separate and accurately quantify these isomers is crucial for product formulation, quality control, and pharmacological studies.
Analytical Techniques for Iso-HHC Isomer Quantification
Several advanced analytical techniques can be employed for the successful separation and quantification of iso-HHC isomers. The most common and effective methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Gas Chromatography coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique that offers high sensitivity and selectivity for the quantification of HHC isomers in complex matrices such as oral fluid, whole blood, and consumer products. Chiral chromatography is often necessary to achieve baseline separation of the (9R)-HHC and (9S)-HHC diastereomers.
Table 1: HPLC-MS/MS Method Validation Parameters for HHC Isomers
| Parameter | Matrix | (9R)-HHC | (9S)-HHC | Reference |
| Linearity (r²) | Whole Blood | >0.992 | >0.992 | [2][3] |
| Seized Material | >0.992 | >0.992 | [2][3] | |
| Limit of Detection (LOD) | Blood/Urine | 1 ng/mL | 1 ng/mL | [4][5] |
| Serum/Plasma | 0.15 ng/mL | 0.15 ng/mL | [6] | |
| Limit of Quantification (LOQ) | Blood/Urine | 1 ng/mL | 1 ng/mL | [4][5] |
| Serum/Plasma | 0.25 ng/mL | 0.25 ng/mL | [6] | |
| Oral Fluid | 2.5 ng/mL | 2.5 ng/mL | [7][8] | |
| Accuracy (% of Target) | Oral Fluid | 90.5–112.5% | 90.5–112.5% | [7][8] |
| Precision (% RSD) | Oral Fluid | 3–14.7% | 3–14.7% | [7][8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of HHC isomers, particularly in seized materials and biological samples. Derivatization is sometimes employed to improve the chromatographic properties of the analytes.
Table 2: GC-MS Method Validation Parameters for HHC Isomers
| Parameter | Matrix | (9R)-HHC | (9S)-HHC | Reference |
| Linearity (r²) | Seized Material | >0.992 | >0.992 | [2][3] |
| Limit of Detection (LOD) | Serum/Plasma | 0.15 ng/mL | 0.15 ng/mL | [6] |
| Limit of Quantification (LOQ) | Serum/Plasma | 0.25 ng/mL | 0.25 ng/mL | [6] |
| Within-run Imprecision | Serum/Plasma | <6.5% | <6.5% | [6] |
| Between-run Imprecision | Serum/Plasma | <10.0% | <10.0% | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a qualitative technique for structure elucidation, NMR can be used to confirm the identity of the isolated (9R)-HHC and (9S)-HHC isomers.[9][10] Specific chemical shifts in the ¹H NMR spectra can be used to distinguish between the two diastereomers.[9]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following are general protocols for different matrices.
Protocol 3.1.1: Preparation of Cannabis-Infused Products (Edibles, Oils)
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1 gram of an edible or 100 mg of an oil).
-
Add a suitable organic solvent, such as methanol (B129727) or a mixture of isopropanol (B130326) and methanol.[11] The volume will depend on the expected concentration of HHC.
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 5-10 minutes to facilitate the extraction of cannabinoids.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.2 µm syringe filter prior to analysis.[12]
-
Perform necessary dilutions with the mobile phase to bring the analyte concentration within the calibration range.
Protocol 3.1.2: Preparation of Whole Blood and Oral Fluid
-
Pipette a known volume of the biological fluid (e.g., 100 µL of oral fluid or 250 µL of whole blood) into a clean tube.[8][13]
-
Perform a protein precipitation step by adding a solvent like acetonitrile.[8]
-
For whole blood, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to further clean up the sample.[14]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[12]
HPLC-MS/MS Protocol for (9R)-HHC and (9S)-HHC Quantification
This protocol provides a general framework for the chiral separation and quantification of HHC isomers.
-
Chromatographic System: A validated HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A chiral column capable of separating the HHC diastereomers is essential. Chiral stationary phases based on amylose (B160209) or cellulose (B213188) derivatives are often effective. For example, a CHIRALPAK® IF-3 column (4.6 mm i.d. x 150 mm) has been shown to provide good separation.[15]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol (B145695) is typically used for normal-phase chiral separations. An example gradient could be an isocratic elution with 95:5 (v/v) n-hexane/isopropanol.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25°C.[15]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for (9R)-HHC and (9S)-HHC should be optimized.
GC-MS Protocol for HHC Isomer Quantification
This protocol is suitable for the analysis of HHC isomers in various matrices.
-
Gas Chromatograph: A GC system equipped with a mass selective detector.
-
Column: A capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or full scan mode.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of iso-HHC isomers.
Logical Relationship: Synthesis of HHC Isomers
Caption: Synthesis and separation of (9R)-HHC and (9S)-HHC from THC.
References
- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 12. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 13. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [ouci.dntb.gov.ua]
- 14. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
Developing Reference Standards for iso-Hexahydrocannabinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the development of iso-hexahydrocannabinol (iso-HHC) reference standards. This document outlines the synthesis, purification, and analytical characterization of iso-HHC, also known as dihydro-iso-THC, a common byproduct in the synthesis of hexahydrocannabinol (B1216694) (HHC) from cannabidiol (B1668261) (CBD).[1][2] The provided methodologies are essential for ensuring the quality, purity, and identity of iso-HHC used in research and drug development.
Introduction to this compound
This compound is a structural isomer of HHC that is often formed during the acid-catalyzed cyclization of CBD to produce Δ8-THC and Δ9-THC, which are subsequently hydrogenated to HHC.[3][4] As an impurity in commercial HHC products, a well-characterized reference standard for iso-HHC is crucial for accurate analytical testing, toxicological evaluation, and pharmacological studies. An analytical reference standard for iso-HHC is commercially available, typically as a solution in acetonitrile (B52724) with a purity of ≥98%.[5]
Chemical and Physical Properties of iso-HHC:
| Property | Value |
| Formal Name | (2α,5α,6α)-(-)-3,4,5,6-tetrahydro-2-methyl-5-(1-methylethyl)-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol |
| Synonyms | iso-HHC, dihydro-iso-Tetrahydrocannabinol, dihydro-iso-THC |
| CAS Number | 23050-50-2 |
| Molecular Formula | C21H32O2 |
| Formula Weight | 316.5 g/mol |
| Purity | ≥98% (as a commercial reference standard) |
| Formulation | A 10 mg/ml solution in acetonitrile |
| Storage | -20°C |
| Stability | ≥ 5 years |
Table 1: Physicochemical properties of a commercially available this compound analytical reference standard.[5]
Experimental Protocols
Synthesis and Purification of iso-HHC
While iso-HHC is a byproduct, its targeted isolation from a synthetic mixture is a viable approach for obtaining a reference standard. The following protocol describes a general method for the synthesis of a cannabinoid mixture containing iso-HHC, followed by its isolation and purification.
2.1.1. Synthesis of a Mixed Cannabinoid Product Containing iso-HHC
This procedure is based on the acid-catalyzed cyclization of CBD.
Materials:
-
Cannabidiol (CBD)
-
Lewis acid (e.g., boron trifluoride diethyl etherate) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve CBD in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the Lewis or Brønsted acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time to facilitate the formation of THC isomers. Reaction time will influence the product distribution.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a crude mixture of cannabinoids, including Δ8-THC, Δ9-THC, and iso-THC isomers.[6]
2.1.2. Hydrogenation of the Cannabinoid Mixture
Materials:
-
Crude cannabinoid mixture from step 2.1.1
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite or other filter aid
Protocol:
-
Dissolve the crude cannabinoid mixture in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield a crude HHC mixture containing iso-HHC.
2.1.3. Isolation and Purification of iso-HHC
Column chromatography is a standard method for the isolation of individual cannabinoids from a mixture.[7][8][9][10]
Materials:
-
Crude HHC mixture
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., hexane:ethyl acetate (B1210297) gradient)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Protocol:
-
Prepare a silica gel column with the chosen solvent system.
-
Dissolve the crude HHC mixture in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC with visualization under a UV lamp.
-
Pool the fractions containing the desired iso-HHC peak.
-
Evaporate the solvent from the pooled fractions to obtain purified iso-HHC.
-
Repeat the chromatographic purification if necessary to achieve the desired purity (>98%).
Analytical Characterization of iso-HHC Reference Standard
A comprehensive analytical characterization is mandatory to confirm the identity and purity of the prepared iso-HHC reference standard.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of cannabinoids.[2][7][8][9][10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified iso-HHC in a suitable solvent (e.g., methanol, acetonitrile).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source and Quadrupole Temperatures: Set according to manufacturer's recommendations.
-
-
Data Analysis: Compare the obtained mass spectrum and retention time with a known reference standard or published data. The mass spectrum of iso-HHC will show characteristic fragmentation patterns.[10]
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC with a UV or photodiode array (PDA) detector is widely used for the quantification of cannabinoids.[11][12]
Protocol:
-
Sample Preparation: Prepare a solution of the purified iso-HHC in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid.[11]
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
Detector: UV or PDA detector set at a wavelength where cannabinoids absorb (e.g., 228 nm).
-
-
Data Analysis: Determine the purity of the iso-HHC standard by calculating the peak area percentage. The retention time should be consistent and reproducible.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the isolated compound.[2][7][9][10]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified iso-HHC (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, Methanol-d4).
-
NMR Experiments:
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure of iso-HHC.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for iso-HHC to confirm its identity.[2]
Cannabinoid Receptor Signaling and Experimental Workflow
Cannabinoid Receptor Signaling Pathway
While the specific pharmacology of iso-HHC has not been extensively studied, it is presumed to interact with the cannabinoid receptors CB1 and CB2, similar to other THC isomers and their hydrogenated derivatives.[13] The (9R)-HHC epimer exhibits a higher binding affinity for CB1 and CB2 receptors compared to the (9S)-HHC epimer.[14][15] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to various physiological effects.
Caption: Presumed signaling pathway of iso-HHC via CB1/CB2 receptors.
Experimental Workflow for Reference Standard Development
The following diagram illustrates the logical workflow for the development of an iso-HHC reference standard.
Caption: Workflow for developing an iso-HHC reference standard.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis of HHC isomers. Direct quantitative data for the synthesis and purification of iso-HHC is not widely available in the literature and would be specific to the experimental setup.
| Parameter | Method | Value | Reference |
| Purity of commercial iso-HHC standard | Not specified | ≥98% | [5] |
| (9R)-HHC levels in seized materials | GC/MS | 2.09% to 8.85% | [16] |
| (9R)-HHC/(9S)-HHC ratios in seized materials | GC/MS | 1.36 to 2.68 | [16] |
| (9R)-HHC concentration in whole blood | GC/MS/MS | 2.38 ng/mL | [16] |
| (9S)-HHC concentration in whole blood | GC/MS/MS | 1.39 ng/mL | [16] |
| CB1 Receptor Binding Affinity (Ki) of (9R)-HHC | Radioligand binding assay | ~15 nM | [17] |
| CB1 Receptor Binding Affinity (Ki) of (9S)-HHC | Radioligand binding assay | ~176 nM | [17] |
| CB2 Receptor Binding Affinity (Ki) of (9R)-HHC | Radioligand binding assay | ~13 nM | [17] |
| CB2 Receptor Binding Affinity (Ki) of (9S)-HHC | Radioligand binding assay | ~105 nM | [17] |
Table 2: Summary of quantitative data for HHC isomers.
Conclusion
The development of a high-purity iso-HHC reference standard is a critical step for the accurate monitoring and regulation of HHC products, as well as for enabling further pharmacological and toxicological research. The protocols and data presented in this document provide a framework for the synthesis, purification, and comprehensive characterization of iso-HHC. Adherence to these methodologies will ensure the availability of reliable reference materials for the scientific and regulatory communities.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical transformation of phytocannabinoids - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
Application of Iso-HHC in Cannabinoid Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant interest in the scientific community. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two principal diastereomers: (9R)-HHC and (9S)-HHC.[1][2][3] These isomers exhibit differential binding affinities and functional activities at the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.[4][5] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammatory processes. Understanding the interaction of iso-HHC with these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
This document provides detailed application notes and protocols for utilizing iso-HHC in cannabinoid receptor binding assays. It is intended to guide researchers in the accurate assessment of the binding characteristics of these compounds.
Data Presentation: Quantitative Binding Affinity of Iso-HHC
The binding affinities (Ki) and functional potencies (EC50) of the (9R)-HHC and (9S)-HHC diastereomers for human CB1 and CB2 receptors are summarized below. These values have been compiled from various in vitro studies. It is important to note that slight variations in experimental conditions can influence these values.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| (9R)-HHC | CB1 | 15 | 3.4 - 9.39 |
| CB2 | 13 | 6.2 | |
| (9S)-HHC | CB1 | 176 | 57 - 68.3 |
| CB2 | 105 | 55 | |
| Δ⁹-THC (for comparison) | CB1 | 15 | 3.9 - 4.79 |
| CB2 | 9.1 | 2.5 |
Note: Data compiled from multiple sources.[1][4] Ki values represent the concentration of the ligand that will occupy 50% of the receptors in the absence of a competing radioligand, with a lower Ki indicating higher binding affinity. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of iso-HHC for CB1 and CB2 receptors using a radiolabeled cannabinoid agonist, such as [³H]-CP55,940.
Materials and Reagents:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]-CP55,940 (PerkinElmer or other suitable supplier).
-
Test Compounds: (9R)-HHC and (9S)-HHC dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the iso-HHC test compounds in binding buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd value (typically around 0.5-1.5 nM for [³H]-CP55,940).[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and vehicle (DMSO).
-
Non-specific Binding: Binding buffer, radioligand, and a saturating concentration of the non-labeled control ligand (e.g., 10 µM WIN 55,212-2).
-
Test Compound: Binding buffer, radioligand, and the desired concentration of iso-HHC.
-
-
-
Incubation:
-
Add the cell membrane preparation (typically 10-20 µg of protein per well) to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat completely.
-
Place the filter mat in a sample bag and add scintillation cocktail.
-
Seal the bag and measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the iso-HHC concentration.
-
Determine the IC50 value (the concentration of iso-HHC that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation Assay
This protocol measures the functional activity of iso-HHC by quantifying its effect on forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors. As CB1 and CB2 receptors are primarily coupled to Gi/o proteins, their activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials and Reagents:
-
Cell Line: A suitable cell line (e.g., CHO-K1) stably expressing human CB1 or CB2 receptors.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compounds: (9R)-HHC and (9S)-HHC dissolved in DMSO.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the iso-HHC test compounds in assay medium.
-
-
Assay Protocol:
-
Remove the culture medium from the cells and replace it with the assay medium containing the various concentrations of iso-HHC.
-
Pre-incubate the cells with the test compounds for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (typically 1-10 µM).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the iso-HHC concentration.
-
Determine the EC50 value (the concentration of iso-HHC that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified G-protein signaling pathway for CB1/CB2 receptors.
References
Application Note: Dihydro-iso-Tetrahydrocannabinol as a Route-Specific Biomarker for Synthetic Hexahydrocannabinol (HHC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in the recreational drug market.[1][2] The most common large-scale manufacturing process for HHC involves the chemical modification of naturally derived cannabidiol (B1668261) (CBD).[1][3] This process typically involves two main stages: first, the acid-catalyzed cyclization of CBD to yield a mixture of Δ8-Tetrahydrocannabinol (Δ8-THC) and Δ9-Tetrahydrocannabinol (Δ9-THC), followed by the catalytic hydrogenation of this THC mixture to produce HHC.[3]
During the initial cyclization of CBD, in addition to the primary THC isomers, various side-products and impurities can be formed. The profile of these impurities can serve as a "chemical fingerprint," providing valuable insights into the synthetic origin of the final product.[4][5] One such group of byproducts are the iso-tetrahydrocannabinols (iso-THCs).[6] Subsequent hydrogenation of these iso-THC impurities results in the formation of dihydro-iso-tetrahydrocannabinol, also known as iso-hexahydrocannabinol (iso-HHC).[7][8][9][10]
This application note describes a methodology for using iso-HHC as a specific biomarker to determine if an HHC product was synthesized from a CBD precursor. The presence of iso-HHC in a sample strongly indicates that the synthesis pathway involved the cyclization of CBD.[6][8][9] This information is critical for quality control, regulatory oversight, and forensic analysis of cannabinoid products.
Principle of the Method
The fundamental principle of this method relies on the detection of a synthesis-specific byproduct. The acid-catalyzed conversion of CBD to Δ8-THC and Δ9-THC is not perfectly selective and can generate structurally related isomers, including Δ8-iso-THC and Δ4(8)-iso-THC.[6] These iso-THCs, which have not been found to occur naturally in Cannabis sativa L., are carried over into the subsequent hydrogenation step. During hydrogenation, the double bonds in both the THC and iso-THC molecules are reduced, yielding HHC and iso-HHC, respectively.
Therefore, the presence of iso-HHC in the final purified product serves as a direct marker of the CBD-to-THC conversion step. Conversely, HHC produced through direct hydrogenation of highly purified, naturally derived THC would be expected to be free of iso-HHC.
Data Presentation: Expected Impurity Profiles
The table below summarizes the expected analytical results for HHC samples derived from different synthetic precursors. The presence or absence of iso-HHC is the key differentiator.
| Analyte | Route A: Synthesis from CBD | Route B: Synthesis from Purified THC |
| (9R)-HHC & (9S)-HHC | Present (Major Components) | Present (Major Components) |
| iso-HHC (Biomarker) | Present (Trace/Minor) | Not Detected |
| Residual CBD | Potentially Present | Not Detected |
| Residual Δ8/Δ9-THC | Potentially Present | Potentially Present |
| iso-THCs | Potentially Present | Not Detected |
Note: The presence of residual precursors and intermediates depends on the efficiency of the synthesis and purification steps.
Protocols
The following protocols outline the procedures for sample preparation and analysis to identify and confirm the presence of iso-HHC in cannabinoid products.
Protocol 1: Sample Preparation from Oil/Vape Liquid Matrix
This protocol describes the extraction and dilution of cannabinoids from a typical oil-based matrix for subsequent chromatographic analysis.
Materials and Reagents:
-
HHC-containing sample (e.g., vape liquid, oil)
-
Analytical balance
-
Methanol (B129727) (HPLC or GC grade)
-
Acetonitrile (B52724) (HPLC or GC grade)
-
Vortex mixer
-
Centrifuge
-
2 mL microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh approximately 10 mg of the homogenized sample into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of methanol to the tube.
-
Cap the tube securely and vortex for 2 minutes to ensure complete dissolution of the oil.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any insoluble excipients.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
Perform a serial dilution of the filtered extract with acetonitrile to bring the analyte concentrations within the calibrated range of the analytical instrument. A 100-fold dilution is a typical starting point.
-
The sample is now ready for GC-MS or LC-MS analysis.
Protocol 2: GC-MS for Separation and Identification of iso-HHC
Gas chromatography (GC) provides excellent resolution for separating structurally similar cannabinoid isomers, making it a reliable method for distinguishing iso-HHC from the main HHC diastereomers.[6]
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS, or equivalent)
GC-MS Parameters:
| Parameter | Setting |
| Injection Volume | 1.0 µL |
| Injector Temp. | 280 °C |
| Injection Mode | Split (60:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 150 °C, hold for 1 min- Ramp: 10 °C/min to 300 °C- Final Hold: Hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 500 m/z |
Data Analysis and Interpretation:
-
Retention Time: Compare the chromatogram of the sample to an analytical reference standard of iso-HHC to confirm its retention time. Due to their structural differences, iso-HHC is expected to have a different retention time than the (9R)-HHC and (9S)-HHC diastereomers.[6]
-
Mass Spectrum: Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum of iso-HHC. The fragmentation pattern should be a close match.
-
Result: The unambiguous detection of a peak matching the retention time and mass spectrum of iso-HHC confirms its presence in the sample, indicating a synthesis route originating from CBD.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicmag.com [forensicmag.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. caymanchem.com [caymanchem.com]
Application Note: Structural Confirmation of iso-Hexahydrocannabinol using NMR Spectroscopy
[AN-NMR-001]
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the structural confirmation of iso-Hexahydrocannabinol (iso-HHC) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and analysis, along with representative data presented in a clear, tabular format.
Introduction
This compound (iso-HHC) is a lesser-known cannabinoid that can be present as a byproduct in the synthesis of hexahydrocannabinol (B1216694) (HHC) from cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).[1][2] Due to the presence of multiple chiral centers, several stereoisomers of HHC and its related compounds can exist.[1][2][3] Accurate structural elucidation and stereochemical assignment are critical for understanding its pharmacological properties and for regulatory purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2][3] This application note outlines the use of these NMR techniques for the structural confirmation of iso-HHC.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified iso-HHC sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for cannabinoids.[4] For quantitative NMR (qNMR), an internal standard can be added.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
2.2.1 1D NMR Experiments
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and multiplicity of protons.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
2.2.2 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH).[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), crucial for piecing together the carbon skeleton.[5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry.[1][2]
Data Presentation: NMR Data for HHC Isomers
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for HHC diastereomers, which serve as a reference for the analysis of iso-HHC. Specific shifts for iso-HHC may vary but will likely fall within similar regions. Data is based on published literature for (9R)-HHC and (9S)-HHC.[7][8]
Table 1: ¹H NMR Data for HHC Diastereomers in CDCl₃
| Proton | (9R)-HHC (δ, ppm) | (9S)-HHC (δ, ppm) | Multiplicity |
| H-2 | ~6.2 | ~6.2 | s |
| H-4 | ~6.1 | ~6.1 | s |
| H-10a | ~1.6 | ~2.2 | m |
| H-6a | ~1.8 | ~1.8 | m |
| H-9 | ~1.2 | ~1.5 | m |
| C9-CH₃ | ~0.9 | ~1.2 | d |
| C6-CH₃ (α) | ~1.4 | ~1.4 | s |
| C6-CH₃ (β) | ~1.1 | ~1.1 | s |
| Pentyl-CH₂ | ~2.4 | ~2.4 | t |
| Pentyl-CH₃ | ~0.9 | ~0.9 | t |
Table 2: ¹³C NMR Data for HHC Diastereomers in CDCl₃
| Carbon | (9R)-HHC (δ, ppm) | (9S)-HHC (δ, ppm) |
| C-1 | ~155 | ~155 |
| C-2 | ~108 | ~108 |
| C-3 | ~154 | ~154 |
| C-4 | ~109 | ~109 |
| C-4a | ~142 | ~142 |
| C-5 | ~110 | ~110 |
| C-6 | ~77 | ~77 |
| C-6a | ~46 | ~46 |
| C-7 | ~31 | ~31 |
| C-8 | ~25 | ~25 |
| C-9 | ~30 | ~30 |
| C-10 | ~49 | ~49 |
| C-10a | ~34 | ~34 |
| C9-CH₃ | ~16 | ~22 |
| C6-CH₃ (α) | ~28 | ~28 |
| C6-CH₃ (β) | ~20 | ~20 |
| Pentyl Chain | ~22-36 | ~22-36 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural confirmation of iso-HHC using NMR spectroscopy.
Caption: Experimental workflow for iso-HHC structure confirmation.
Key 2D NMR Correlations for Structural Elucidation
This diagram shows the logical relationships of how different 2D NMR experiments are used to build up the structure of a cannabinoid-like molecule.
Caption: Role of 2D NMR experiments in structure elucidation.
Conclusion
A comprehensive suite of 1D and 2D NMR experiments is indispensable for the definitive structural and stereochemical confirmation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic analysis of COSY, HSQC, HMBC, and NOESY spectra, researchers can unambiguously identify iso-HHC and differentiate it from other HHC isomers. The data and workflows presented in this application note provide a robust framework for the analysis of novel and existing cannabinoids.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. slideshare.net [slideshare.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. air.unimi.it [air.unimi.it]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Chiral Separation of iso-Hexahydrocannabinol (iso-HHC) Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabinol (iso-HHC), also known as dihydro-iso-tetrahydrocannabinol, is a structural isomer of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained significant attention. Unlike HHC, which is a hydrogenated derivative of tetrahydrocannabinol (THC), iso-HHC features a different ring structure, specifically a dihydrobenzopyran system formed by the cyclization of a phenolic group with the C1 carbon of the terpene moiety. This structural nuance presents unique challenges and considerations for its analytical characterization, particularly for the resolution of its enantiomers. As the pharmacological and toxicological profiles of individual enantiomers of cannabinoids can differ significantly, robust and reliable methods for their chiral separation are imperative for research, drug development, and quality control purposes.
This document provides detailed application notes and protocols for the chiral separation of iso-HHC enantiomers. While specific literature on the chiral resolution of iso-HHC is limited, the methodologies presented herein are adapted from well-established protocols for the separation of structurally similar cannabinoids, such as THC and HHC isomers. These protocols offer a strong starting point for method development and optimization.
Analytical Methodologies for Chiral Separation
The primary techniques for the chiral separation of cannabinoids are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC²), and Supercritical Fluid Chromatography (SFC), employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, have demonstrated excellent enantioselectivity for a wide range of cannabinoid isomers.
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC is a powerful technique for the chiral separation of cannabinoids. The use of non-polar mobile phases, typically hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH), on a polysaccharide-based CSP allows for effective enantiomeric resolution.
Ultra-Performance Convergence Chromatography (UPC²)
UPC² utilizes compressed carbon dioxide as the primary mobile phase, offering a green alternative to normal-phase HPLC with the potential for faster and more efficient separations. This technique, coupled with chiral stationary phases, has been successfully applied to the separation of THC stereoisomers and is a promising approach for iso-HHC.[1]
Experimental Protocols
The following protocols are recommended starting points for the chiral separation of iso-HHC enantiomers. Optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve baseline resolution for specific iso-HHC enantiomers.
Protocol 1: Chiral HPLC using CHIRALPAK® IF-3
This protocol is adapted from a method successful for the baseline separation of Δ8-THC and Δ9-THC enantiomers. Given the structural similarities, it is a highly relevant starting point for iso-HHC.
Table 1: HPLC Chromatographic Conditions for Chiral Separation of iso-HHC Enantiomers (Proposed)
| Parameter | Condition |
| Column | CHIRALPAK® IF-3 (Immobilized amylose tris(3-chloro-4-methylphenylcarbamate)) |
| Dimensions | 4.6 mm i.d. x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 228 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve standard or sample in mobile phase to a concentration of 1.0 mg/mL. |
Expected Outcome: This method is anticipated to provide good selectivity for the iso-HHC enantiomers. Adjusting the percentage of isopropanol in the mobile phase can be used to optimize retention times and resolution.
Protocol 2: Chiral UPC² using Trefoil™ AMY1 Column
This protocol is based on a rapid and efficient method for the separation of THC stereoisomers.[1] The use of convergence chromatography can offer significant advantages in terms of speed and solvent consumption.
Table 2: UPC² Chromatographic Conditions for Chiral Separation of iso-HHC Enantiomers (Proposed)
| Parameter | Condition |
| System | ACQUITY UPC² System |
| Column | ACQUITY UPC² Trefoil™ AMY1 |
| Dimensions | 3.0 mm i.d. x 150 mm, 2.5 µm |
| Mobile Phase A | Carbon Dioxide (CO₂) |
| Mobile Phase B | Ethanol |
| Gradient | Isocratic at 10-15% Ethanol |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 228 nm |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve standard or sample in a suitable solvent (e.g., methanol/acetonitrile) to a concentration of 0.1 mg/mL. |
Expected Outcome: This method is expected to provide a fast and efficient separation of iso-HHC enantiomers. The orthogonal selectivity of different Trefoil columns (e.g., CEL1, CEL2) can also be explored for method optimization.[1]
Data Presentation
While specific quantitative data for the chiral separation of iso-HHC is not yet widely published, Table 3 summarizes typical retention data for the closely related Δ8-THC and Δ9-THC enantiomers, which can serve as a reference for expected chromatographic behavior.
Table 3: Reference Retention Data for Chiral Separation of THC Isomers on CHIRALPAK® IF-3
| Compound | Retention Time (min) |
| (-)-Δ8-THC | ~ 6.5 |
| (+)-Δ8-THC | ~ 7.2 |
| (+)-Δ9-THC | ~ 8.5 |
| (-)-Δ9-THC | ~ 9.8 |
| Data adapted from publicly available application notes for THC isomer separation. |
Visualizations
Logical Relationship of Cannabinoid Isomers
Caption: Structural relationship of key cannabinoids.
Experimental Workflow for Chiral HPLC Method Development
Caption: Experimental workflow for iso-HHC chiral separation.
Conclusion
The chiral separation of this compound enantiomers is a critical analytical challenge for the comprehensive characterization of this emerging cannabinoid. While direct, validated methods are still in development, the protocols and data presented in this application note provide a robust framework for researchers to begin this essential work. By adapting established methods for structurally analogous compounds like THC and HHC, and by leveraging the power of modern chiral stationary phases and chromatographic techniques, the successful enantioselective analysis of iso-HHC is readily achievable. Further method development and validation will be crucial to ensure the accuracy and reliability of these separations for research and regulatory purposes.
References
Troubleshooting & Optimization
resolving co-elution of iso-HHC and other cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of iso-HHC and other cannabinoids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in the context of cannabinoid analysis?
A1: Co-elution occurs during high-performance liquid chromatography (HPLC) when two or more compounds, such as iso-HHC and other cannabinoids, travel through the analytical column at similar rates.[1] This results in overlapping peaks in the chromatogram, making it difficult to accurately identify and quantify the individual components.[1]
Q2: Why is the co-elution of iso-HHC a common problem?
A2: The co-elution of iso-HHC with other cannabinoids is a frequent challenge due to the structural similarities among these molecules.[2] Many cannabinoids, including isomers of HHC and THC, have very similar polarities and hydrophobicities, which leads to similar retention times on standard reversed-phase columns like C18.[3][4][5][6] iso-Hexahydrocannabinol (iso-HHC) itself is a potential impurity in the synthesis of iso-tetrahydrocannabinols, making its separation critical for accurate analysis.[7]
Q3: What are the consequences of unresolved co-elution?
A3: The primary consequence of co-elution is inaccurate quantification and identification of the target analytes.[1] This can lead to non-compliant product formulations, incorrect potency labeling, and flawed toxicological assessments.[3][5] For example, failure to separate a psychoactive cannabinoid from a non-psychoactive one could lead to significant safety and regulatory issues.
Q4: Which cannabinoids are most likely to co-elute with iso-HHC?
A4: Due to their structural similarities, iso-HHC is likely to co-elute with other HHC isomers (such as 9R-HHC and 9S-HHC), as well as various THC isomers (e.g., Δ8-THC, Δ9-THC) and potentially cannabichromene (B1668259) (CBC), which has a similar hydrophobicity to THC.[2][8] The exact co-eluting partners will depend on the specific chromatographic conditions being used.
Q5: What analytical techniques can be used to resolve co-elution?
A5: The most common technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[9][10] By optimizing the HPLC method—including the column, mobile phase, and temperature—separation can often be achieved.[6] For particularly challenging separations, tandem mass spectrometry (MS/MS) can be invaluable, as it can differentiate between co-eluting compounds based on their unique fragmentation patterns.[4] Gas chromatography (GC) is also considered a gold standard for separating certain isomers like Δ8-THC and Δ9-THC.[3][5]
Troubleshooting Guide for Co-elution of iso-HHC
This guide provides a systematic approach to troubleshooting and resolving the co-elution of iso-HHC with other cannabinoids.
Initial Assessment
Issue: My chromatogram shows a single, broad, or shouldered peak where I expect to see iso-HHC and another cannabinoid.
This indicates a co-elution problem. The following workflow can help you diagnose and resolve the issue.
Step 1: Evaluate and Optimize the Stationary Phase (Column)
Question: How do I know if my column is the problem, and what are my options?
Answer: Standard C18 columns may not provide sufficient selectivity for cannabinoid isomers.[6] If you are using a standard C18 column and experiencing co-elution, consider the following options:
-
Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity due to pi-pi interactions and are effective at separating isomers like Δ8-iso-THC and Δ4(8)-iso-THC.[8]
-
Chiral Columns: For separating stereoisomers, such as the 9(R) and 9(S) epimers of HHC, a chiral stationary phase is often necessary.[11] Columns like Lux i-Amylose-3 have been shown to be effective.[11]
-
Different C18 Phases: Not all C18 columns are the same. A C18 column with a high carbon load may provide better retention and separation for cannabinoids.[12]
-
Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size can increase the number of theoretical plates, which improves efficiency and can enhance resolution.[6]
| Column Type | Typical Use Case for Cannabinoids | Reference |
| Restek Raptor C18 | General purpose, good for separating major cannabinoids. | [3] |
| Agilent Infinity Lab Poroshell 120 PFP | Separation of THC isomers and HHC stereoisomers. | [8] |
| Lux i-Amylose-3 | Chiral separation of HHC stereoisomers. | [11] |
| Evoke C18 | Separation of a wide range of 17 cannabinoids. | [9] |
Step 2: Modify the Mobile Phase
Question: How can I change my mobile phase to improve separation?
Answer: Mobile phase optimization is a powerful tool for resolving co-elution.
-
Try a Ternary Solvent System: Instead of a binary mobile phase (e.g., water and acetonitrile), try a ternary mixture of water, acetonitrile (B52724), and methanol (B129727).[1] The ratio of acetonitrile to methanol can significantly affect the selectivity and resolution of THC isomers and other cannabinoids.[9] A 50:50 blend of acetonitrile and methanol as the organic portion can often resolve cannabinoids that co-elute when using either solvent alone.[9]
-
Add an Acidic Modifier: Adding 0.1% formic acid or phosphoric acid to the mobile phase can improve peak shape by suppressing the ionization of acidic cannabinoids.[1][3]
-
Adjust pH with a Buffer: Using a buffer like ammonium (B1175870) formate (B1220265) can shift the retention times of acidic cannabinoids relative to neutral ones, which can be crucial for resolving complex mixtures.[9]
| Mobile Phase Modifier | Effect on Separation | Reference |
| Ternary Mix (ACN/MeOH/H₂O) | Alters selectivity, can resolve THC isomers that co-elute in binary systems. | [9] |
| 0.1% Formic Acid | Improves peak shape for acidic cannabinoids. | [1] |
| 0.1% Phosphoric Acid | Improves peak shape and can enhance separation of Δ8-THC and Δ9-THC. | [3][5] |
| Ammonium Formate Buffer | Shifts retention of carboxylated cannabinoids, resolving them from neutral ones. | [9] |
Step 3: Adjust Other Chromatographic Parameters
Question: What other parameters can I adjust if co-elution persists?
Answer: Fine-tuning other method parameters can further enhance resolution.
-
Column Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.[1] Conversely, increasing the temperature can decrease viscosity and improve efficiency, so experimentation is key. A temperature of 45 °C has been used effectively in some methods.[3][5]
-
Flow Rate: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can increase resolution, although it will also increase the run time.[6]
-
Gradient Profile: If you are using a gradient, try making it shallower. A slower increase in the organic solvent percentage over a longer period can improve the separation of closely eluting compounds.
Step 4: Employ Advanced Detection Techniques
Question: I have optimized my HPLC method, but I still can't resolve the peaks. What now?
Answer: If chromatographic separation is not fully achievable, an advanced detector can provide the necessary specificity.
-
Tandem Mass Spectrometry (MS/MS): This is a powerful technique for resolving co-eluting compounds.[4] Even if two cannabinoids elute at the same time, they will likely have different masses or produce different fragment ions. By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each compound based on its unique parent-to-daughter ion transition, effectively overcoming the co-elution problem.[4]
Experimental Protocols
Protocol 1: HPLC-DAD Method for Separation of THC Isomers
This method is adapted from a published protocol and is effective for separating Δ8-THC and Δ9-THC, which often co-elute.[3][5]
-
Instrumentation: Agilent 1100 series HPLC with a diode array detector (DAD).[3][5]
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.[3][5]
-
Gradient:
Time (min) % Mobile Phase B 0.0 70.0 8.0 77.5 8.1 95.0 10.0 95.0 10.1 70.0 | 12.0 | 70.0 |
Protocol 2: LC-MS/MS Method for HHC Stereoisomers and THC Isomers
This protocol is based on a method designed for the comprehensive analysis of THC isomers and HHC stereoisomers in biological matrices.[8]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer.
-
Column: Agilent Infinity Lab Poroshell 120 PFP, 2.7 µm, 100 × 4.6 mm.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.05% formic acid.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient:
Time (min) % Mobile Phase B 1.0 10.0 9.0 74.0 9.01 80.0 | 14.0 | 84.0 |
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific ion transitions for each analyte must be optimized.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gradschool.psu.edu [gradschool.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Methods: 8/9 Isomer Co-elution - Analytical - Future4200 [future4200.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. restek.com [restek.com]
Technical Support Center: Iso-Hexahydrocannabinol (iso-HHC) Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexahydrocannabinol (B1216694) (HHC). It specifically addresses the identification and mitigation of iso-hexahydrocannabinol (iso-HHC) contamination in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (iso-HHC) and why is it a concern?
A1: this compound (iso-HHC) is a synthetic impurity and a structural isomer of HHC. Its presence in HHC products is a concern because it indicates incomplete or poorly controlled synthesis, and its pharmacological and toxicological properties are not well-characterized. One common iso-HHC identified is dihydro-iso-THC.[1][2] The presence of these impurities can lead to inaccurate experimental results and potential safety issues.
Q2: What is the primary origin of iso-HHC contamination?
A2: Iso-HHC is not typically formed directly. Instead, it results from the hydrogenation of iso-tetrahydrocannabinol (iso-THC) compounds.[2] These iso-THCs are undesired byproducts that can form during the acid-catalyzed synthesis of Δ8-THC and Δ9-THC from cannabidiol (B1668261) (CBD).[1][2][3] Therefore, the root cause of iso-HHC contamination lies in the initial synthesis of the THC intermediate.
Q3: What are the common iso-THC precursors to iso-HHC?
A3: The primary iso-THC precursors that lead to iso-HHC upon hydrogenation are Δ8-iso-THC and Δ4(8)-iso-THC.[3][4] These isomers have a different ring structure compared to the desired Δ8-THC and Δ9-THC.[3]
Q4: Can iso-HHC be naturally present in cannabis?
A4: No, iso-THC compounds are not found in the Cannabis sativa L. plant.[2] Consequently, their hydrogenated counterparts, iso-HHCs, are considered synthetic impurities.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating iso-HHC contamination in your experiments.
Issue 1: Suspected iso-HHC Contamination in HHC Material
Symptoms:
-
Unexpected peaks in chromatograms (GC-MS, LC-MS).
-
Inconsistent biological activity of HHC batches.
-
Discrepancies in the quantification of HHC isomers (9R-HHC and 9S-HHC).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected iso-HHC contamination.
Issue 2: Formation of iso-THC During THC Synthesis from CBD
Underlying Cause: The acid-catalyzed cyclization of CBD to form Δ8-THC and Δ9-THC can also lead to the formation of iso-THC isomers.[3][5] The type and concentration of the acid catalyst, reaction temperature, and reaction time are critical parameters that influence the product distribution.[3][5]
Mitigation Strategies:
-
Choice of Acid Catalyst: Different Lewis and Brønsted acids can favor the formation of different isomers. For instance, boron trifluoride etherate (BF3·OEt2) is a common catalyst that can produce significant amounts of Δ8-iso-THC.[5] Experimenting with milder acids or optimizing the concentration of the chosen acid can reduce byproduct formation.
-
Temperature Control: Higher temperatures can lead to the formation of more thermodynamically stable, and often undesired, isomers like Δ8-THC and iso-THCs.[5] Maintaining a lower reaction temperature (e.g., 0 °C to room temperature) can improve selectivity for Δ9-THC.[5]
-
Reaction Time: The reaction should be carefully monitored and quenched at the optimal time to maximize the yield of the desired THC isomer and minimize the formation of byproducts.[5] Prolonged reaction times can lead to the isomerization of Δ9-THC to the more stable Δ8-THC and the formation of iso-THCs.[5]
Chemical Pathway Overview:
Caption: Simplified reaction pathway from CBD to THC isomers and iso-THC byproducts.
Data on iso-THC Formation
The following table summarizes the influence of different acid catalysts on the formation of Δ9-THC and Δ8-iso-THC from CBD in dichloromethane (B109758) (CH2Cl2) as a solvent.
| Acid Catalyst (1.2 equiv) | Temperature (°C) | Time | Δ9-THC Selectivity (%) | Δ8-iso-THC Selectivity (%) |
| BF3·OEt2 | 10 | 15 min | 83 | 15 |
| Si-BF3 | 0 | 6 h | 65 | Increased at higher temp. |
Data adapted from a 2023 study on the continuous-flow synthesis of THC isomers.[5]
Experimental Protocols
Protocol 1: GC-MS Analysis for the Identification of iso-THC and iso-HHC
This protocol provides a general framework for the analysis of HHC and related impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 200 mg of the homogenized HHC sample into a centrifuge tube.[6]
- Extract the cannabinoids with a suitable solvent like ethyl acetate.[6]
- Filter the extract.[6]
- For the analysis of acidic cannabinoids and to improve the chromatographic properties of HHC, derivatization is recommended. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
- Evaporate a portion of the extract to dryness under a stream of nitrogen and reconstitute in a solvent suitable for derivatization (e.g., ethyl acetate).[7]
- Add the derivatizing agent, cap the vial, and heat at approximately 70°C for 30-60 minutes.[6][7]
2. GC-MS Instrumental Parameters:
- GC Column: A DB-35MS or similar mid-polarity column is suitable for separating cannabinoid isomers.[6] A Restek Rtx-5MS has also been shown to effectively separate iso-THCs from other THC isomers.[4]
- Injector: Operate in splitless or split mode at a temperature of around 250-300°C.[4]
- Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50-200°C) and ramp up to a final temperature of around 250-300°C.[4][7] An optimized program for separating iso-THCs involves a hold at 210°C.[4]
- Carrier Gas: Helium at a constant flow rate.[4]
- MS Detector: Operate in electron impact (EI) ionization mode.[7] Scan for a mass range that includes the molecular ions and characteristic fragments of the derivatized cannabinoids.
3. Data Analysis:
- Identify compounds by comparing their retention times and mass spectra with those of certified reference standards.
- The mass spectra of iso-THC and iso-HHC isomers will be very similar to their respective THC and HHC counterparts, so chromatographic separation is crucial.
Protocol 2: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification of iso-HHC and its precursors.
1. Sample Preparation:
- Isolate the impurity of interest using chromatographic techniques such as silica (B1680970) gel column chromatography.[1][8]
- Dissolve the purified compound in a deuterated solvent (e.g., CDCl3).
2. NMR Experiments:
- Acquire 1D NMR spectra (¹H and ¹³C).
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and definitively determine the structure.[1]
3. Data Interpretation:
- Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra to elucidate the exact structure of the impurity and differentiate it from other isomers. The chemical shifts in proximity to the stereogenic centers are particularly important for distinguishing isomers.[9]
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dark Side of Cannabidiol: The Unanticipated Social and Clinical Implications of Synthetic Δ8-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delta-9-THC Synthesis
Welcome to the Technical Support Center for cannabinoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield of delta-9-tetrahydrocannabinol (delta-9-THC) over its isomer, iso-hexahydrocannabinol (iso-HHC), and other undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively synthesizing delta-9-THC?
A1: The selective synthesis of delta-9-THC, typically from cannabidiol (B1668261) (CBD), is a notoriously difficult reaction to control.[1][2][3] The primary challenges include:
-
Isomerization: The desired delta-9-THC can readily isomerize to the thermodynamically more stable delta-8-THC, which is difficult to separate from the final product.[1][2][3]
-
Byproduct Formation: Cyclization of the phenol (B47542) unit can occur on the endocyclic double bond, leading to the formation of significant quantities of iso-THC derivatives, which are also challenging to remove.[1][2][3]
-
Reaction Control: The reaction can be highly exothermic and sensitive to reaction conditions, making it difficult to stop at the desired product, especially at a larger scale.[2][3]
Q2: How does the choice of catalyst influence the yield of delta-9-THC versus iso-HHC?
A2: The catalyst plays a pivotal role in the selectivity of the cyclization reaction. While various Lewis acids can catalyze the conversion of CBD to delta-9-THC, their effectiveness in minimizing iso-HHC and other byproducts varies significantly. Organoaluminum-based Lewis acid catalysts have been shown to provide superior selectivity for delta-9-THC compared to more traditional catalysts like boron trifluoride etherate (BF₃OEt₂).[1][2][3] For instance, using aluminum chloride (AlCl₃) can achieve a selectivity of approximately 10:1 for delta-9-THC over iso-THC with short reaction times.[1][2]
Q3: What is the role of reaction temperature and time in controlling the product distribution?
A3: Reaction temperature and time are critical parameters for maximizing the yield of delta-9-THC while minimizing the formation of iso-HHC and delta-8-THC. Milder reaction temperatures and shorter reaction times generally favor the formation of delta-9-THC.[4] Extended reaction times, even with selective catalysts, can lead to the isomerization of delta-9-THC to the more stable delta-8 isomer.[1][2]
Q4: Can the solvent system impact the selectivity of the reaction?
A4: Yes, the solvent system can influence the reaction. Aprotic solvents are often utilized in these reactions. For example, running the reaction in dichloromethane (B109758) (DCM) at temperatures below its boiling point has been shown to increase the conversion of CBD to delta-9-THC.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of delta-9-THC and high yield of iso-HHC. | Inappropriate Catalyst: Use of a non-selective Lewis acid like BF₃OEt₂. | Switch to a more selective catalyst such as an organoaluminum-based Lewis acid (e.g., triisobutylaluminum) or aluminum chloride (AlCl₃).[1][2][3] |
| Suboptimal Reaction Temperature: The reaction temperature may be too high, promoting the formation of undesired isomers. | Conduct the reaction at a lower temperature. For instance, with AlCl₃, maintaining a temperature of -10°C has shown good selectivity.[5] | |
| High levels of delta-8-THC in the final product. | Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the isomerization of delta-9-THC to the more stable delta-8-THC.[1][2] | Carefully monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-FID) and quench the reaction as soon as the optimal yield of delta-9-THC is reached. |
| Strong Lewis Acid Catalyst: Some strong Lewis acids can readily induce isomerization. | Utilize a milder or more selective catalyst that favors the formation of delta-9-THC without promoting significant isomerization. | |
| Inconsistent results and poor reproducibility. | Presence of Moisture or Oxygen: The reaction can be sensitive to atmospheric conditions. | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Inaccurate Control of Reaction Parameters: Small variations in temperature, time, or reagent addition can significantly impact the outcome. | Employ precise control over all reaction parameters. Consider using a continuous-flow setup for better control over temperature and residence time.[5] |
Quantitative Data Summary
The following table summarizes the reported yields and selectivities for the conversion of CBD to delta-9-THC using different catalysts.
| Catalyst | Solvent | Temperature | Reaction Time | Delta-9-THC Yield/Selectivity | iso-THC Byproduct | Reference |
| BF₃OEt₂ | - | - | - | ~50-60% | ~20% | [1][2][3] |
| AlCl₃ | - | - | Short | 10:1 selectivity (delta-9-THC:iso-THC) | - | [1][2] |
| iBu₃Al | Hexane (B92381) | 20-25°C | ~20 h | >92% (94.8% trans-delta-9-THC) | <2% | [2] |
| TMSOTf | CH₂Cl₂ | - | 2 min | 81% selectivity | - | [5] |
| Montmorillonite K10 | - | Room Temp | 5 h | 84% selectivity | - | [5] |
Experimental Protocols
Protocol 1: Cyclization of CBD to Delta-9-THC using Triisobutylaluminum (B85569) (iBu₃Al)
-
Objective: To achieve a high yield of delta-9-THC with minimal formation of iso-HHC and delta-8-THC.
-
Materials:
-
Cannabidiol (CBD)
-
Triisobutylaluminum (1 M solution in hexane)
-
Hexane (anhydrous)
-
Water (for quenching)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
-
Procedure:
-
Dissolve cannabidiol in anhydrous hexane in a round-bottom flask under an inert atmosphere.
-
Via syringe, add triisobutylaluminum (1 M solution in hexane, 10 mol % catalyst).
-
Stir the reaction mixture at 20-25°C for approximately 20 hours.
-
Monitor the reaction progress by HPLC analysis.
-
Once the CBD has been consumed, quench the reaction by adding water (15 equivalents based on moles of catalyst).
-
Stir the quenched mixture for 1 hour.
-
Filter the mixture through celite.
-
Replace the solvent with toluene and perform azeotropic distillation to remove any remaining water.
-
The resulting solution of delta-9-THC in toluene can be used for subsequent purification steps.
-
Protocol 2: Continuous-Flow Synthesis of Delta-9-THC from CBD
-
Objective: To demonstrate a robust and scalable method for the selective synthesis of delta-9-THC using a continuous-flow setup.
-
Materials:
-
Cannabidiol (CBD)
-
Dichloromethane (CH₂Cl₂)
-
Selected acid catalyst (e.g., TMSOTf or AlCl₃)
-
Sodium bicarbonate (NaHCO₃) solution for quenching
-
Continuous-flow reactor system with precise temperature and flow rate control
-
-
Procedure:
-
Prepare a 0.1 M solution of CBD in CH₂Cl₂.
-
Set up the continuous-flow reactor with the desired residence time and temperature (e.g., 18 minutes at 37°C).
-
Pump the CBD solution and a solution of the acid catalyst (1.2 equivalents) through the reactor.
-
The output from the reactor is then mixed with a quenching solution of NaHCO₃.
-
Collect the organic phase and analyze the product distribution using GC-FID or HPLC.
-
This protocol can be run for extended periods to demonstrate its robustness for larger-scale production.[5]
-
Visualizations
Caption: Reaction pathway from CBD to delta-9-THC and major byproducts.
References
- 1. US20100069651A1 - Process for production of delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 2. US7674922B2 - Process for production of delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2020248061A1 - Improved methods for converting cannabidiol into delta9-tetrahydrocannabinol under neat or aprotic reaction conditions - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Matrix Effects in iso-HHC Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating matrix effects in the quantification of iso-hexahydrocannabinol (iso-HHC) and its related compounds using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of iso-HHC?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as iso-HHC, by co-eluting, undetected components present in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3] In biological samples, common sources of matrix effects include proteins, phospholipids, salts, and endogenous metabolites.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][5]
Q2: My iso-HHC signal is lower than expected or varies significantly between samples. Could this be a matrix effect?
A2: Yes, inconsistent and lower-than-expected signal intensity are classic signs of matrix effects, specifically ion suppression.[6] This occurs when matrix components co-eluting with iso-HHC compete for ionization in the MS source, reducing the number of iso-HHC ions that reach the detector.[2] To confirm if you are observing a matrix effect, a post-column infusion experiment is a recommended qualitative test.[6][7]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: The main strategies to combat matrix effects can be grouped into three categories:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation.[1][8]
-
Chromatographic Separation: Optimizing your LC method to chromatographically separate iso-HHC from matrix components is a crucial step.[6] This can involve adjusting the mobile phase gradient, changing the analytical column, or using a different stationary phase.[1]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for iso-HHC is the gold standard for compensating for matrix effects.[9][10] A SIL-IS is chemically almost identical to the analyte, meaning it will be affected by the matrix in the same way, thus providing a reliable way to correct for signal variations.[11]
Q4: How can I quantitatively measure the extent of matrix effects in my assay?
A4: The matrix factor (MF) can be calculated to provide a quantitative measure of the matrix effect.[1] This is typically done using a post-extraction spike experiment where the response of an analyte in a post-extracted matrix is compared to its response in a neat solution.[4][6] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q5: Are there specific considerations for matrix effects in different sample types like blood, oral fluid, or edible products?
A5: Yes, each matrix presents unique challenges.
-
Blood/Plasma: These are complex matrices rich in proteins and phospholipids, which are major causes of ion suppression.[5][6]
-
Oral Fluid: While generally cleaner than blood, it still contains components that can cause matrix effects.[12]
-
Edibles: These matrices are highly variable and can contain fats, sugars, and other components that interfere with analysis.[13] Each type of edible may require a unique sample preparation protocol to minimize matrix effects.[14]
Troubleshooting Guides
Problem: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Assess Matrix Effect: Perform a post-column infusion experiment to visualize suppression zones and a quantitative post-extraction spike experiment to determine the Matrix Factor (MF). 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] 3. Optimize Chromatography: Adjust the LC gradient to better separate iso-HHC from interfering peaks. Consider a different column chemistry. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[9][10] |
| Inconsistent Sample Preparation | 1. Review Protocol: Ensure the sample preparation protocol is being followed precisely for all samples. 2. Automate: If possible, use automated sample preparation systems to improve consistency. |
Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
| Potential Cause | Troubleshooting Steps |
| Co-elution with Suppressing Agents | 1. Post-Column Infusion: Confirm ion suppression at the retention time of iso-HHC.[6] 2. Modify Chromatography: Alter the gradient to shift the retention time of iso-HHC away from the suppression zone. 3. Enhance Sample Cleanup: Use a more selective SPE sorbent to remove the specific interferences (e.g., phospholipid removal plates for plasma samples).[6] |
| High Matrix Complexity | 1. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components enough to mitigate suppression. 2. Change Ionization Source: If available, test Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than ESI for certain compounds.[4] |
Quantitative Data Summary
The following table provides an example of data that would be generated during a matrix effect experiment across different biological matrices for iso-HHC, using the post-extraction spike method.
| Parameter | Matrix Type | iso-HHC Concentration | Mean Peak Area (Neat Solution - Set 1) | Mean Peak Area (Post-Extraction Spike - Set 2) | Matrix Factor (MF) (Set 2 / Set 1) | Interpretation |
| Matrix Effect | Human Plasma | Low QC (5 ng/mL) | 150,000 | 90,000 | 0.60 | Significant Ion Suppression |
| Human Plasma | High QC (500 ng/mL) | 1,600,000 | 1,040,000 | 0.65 | Significant Ion Suppression | |
| Oral Fluid | Low QC (5 ng/mL) | 152,000 | 138,000 | 0.91 | Minor Ion Suppression | |
| Oral Fluid | High QC (500 ng/mL) | 1,610,000 | 1,480,000 | 0.92 | Minor Ion Suppression | |
| Urine | Low QC (5 ng/mL) | 148,000 | 165,000 | 1.11 | Minor Ion Enhancement | |
| Urine | High QC (500 ng/mL) | 1,590,000 | 1,720,000 | 1.08 | Minor Ion Enhancement |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to calculate the Matrix Factor (MF).[1]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards of iso-HHC at low and high concentrations in the final mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Take blank matrix (e.g., plasma, urine) from at least six different sources. Process these blank samples through your entire extraction procedure. In the final step, spike the extracted blank matrix with iso-HHC at the same low and high concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike blank matrix from the same six sources with iso-HHC at low and high concentrations before the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Calculate the mean peak area for iso-HHC for each concentration level in Set 1 and Set 2.
-
Matrix Factor (MF) = (Mean peak area of Set 2) / (Mean peak area of Set 1)
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[4][6]
-
Setup: Use a T-connector to infuse a standard solution of iso-HHC at a constant flow rate directly into the mass spectrometer, after the analytical column.
-
Generate a Stable Baseline: The constant infusion of iso-HHC will produce a stable, elevated baseline signal on the mass spectrometer.
-
Inject Blank Matrix: While the infusion is running, inject an extracted blank matrix sample (one that has gone through your sample preparation procedure but contains no analyte).
-
Monitor the Signal: Monitor the baseline signal of the infused iso-HHC. A drop in the baseline indicates ion suppression caused by co-eluting matrix components at that specific retention time. An increase in the baseline indicates ion enhancement.
Visualizations
Caption: A decision tree for troubleshooting matrix effects in iso-HHC quantification.
Caption: Experimental workflow for the post-extraction spike method.
Caption: Ion suppression due to competition from matrix components.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Optimization of Hydrogenation Conditions for Hexahydrocannabinol (HHC) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hexahydrocannabinol (B1216694) (HHC). The primary focus is on optimizing hydrogenation conditions to selectively produce the more psychoactive (9R)-HHC diastereomer while minimizing the formation of the less active (9S)-HHC epimer and other undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers of HHC, and why is their ratio important?
A1: Hexahydrocannabinol (HHC) produced from the hydrogenation of Tetrahydrocannabinol (THC) has a new stereocenter at the C9 position. This results in two main diastereomers: (9R)-HHC and (9S)-HHC.[1][2][3] The (9R)-HHC epimer is primarily responsible for the psychoactive effects, exhibiting a much higher binding affinity for the CB1 receptor, similar to that of Δ⁹-THC.[4] The (9S)-HHC epimer has a significantly lower binding affinity and is considered much less psychoactive.[4] Therefore, controlling the hydrogenation to favor the (9R)-HHC isomer is critical for producing a more potent and consistent final product.
Q2: What is "iso-HHC," and should I be concerned about it?
A2: The term "iso-HHC" is not a standard chemical name but can refer to several potential byproducts in HHC synthesis. Most commonly, it may refer to:
-
(9S)-HHC: In many contexts, "iso-HHC" is used informally to describe the less desired (9S)-HHC diastereomer.
-
Dihydro-iso-THC: This is a byproduct that can form during the initial synthesis of Δ⁸-THC or Δ⁹-THC from Cannabidiol (CBD) through acid-catalyzed cyclization.[1][5] If this impurity is present in the THC starting material, it can be carried through the hydrogenation process. Its presence indicates impurities from the preceding synthesis step.
You should be concerned about both forms. A high ratio of (9S)-HHC will dilute the potency of your final product. The presence of dihydro-iso-THC indicates a need to purify your THC starting material before hydrogenation.
Q3: Which starting material is better for producing (9R)-HHC: Δ⁸-THC or Δ⁹-THC?
A3: The choice of starting material has a significant impact on the final diastereomeric ratio of HHC.
-
Hydrogenation of Δ⁸-THC tends to favor the production of the more desirable (9R)-HHC epimer.[3]
-
Hydrogenation of Δ⁹-THC generally results in a higher proportion of the less active (9S)-HHC epimer.[3]
Therefore, for the targeted synthesis of the more potent (9R)-HHC, Δ⁸-THC is the preferred starting material.
Q4: What are the common catalysts used for THC hydrogenation, and how do they influence the HHC isomer ratio?
A4: Several catalysts are commonly used for the hydrogenation of THC, with the choice of catalyst being a key factor in determining the final (9R)-HHC to (9S)-HHC ratio.
-
Palladium on Carbon (Pd/C): This is a widely used and accessible catalyst. However, when used with Δ⁹-THC, it has been reported to produce a higher proportion of (9S)-HHC.[2]
-
Adams' Catalyst (Platinum Dioxide, PtO₂): This catalyst has been shown to yield a high proportion of (9S)-HHC when starting from Δ⁹-THC, with some studies reporting a 94:6 ratio of (9S)-HHC to (9R)-HHC.[2] Conversely, when used with Δ⁸-THC, platinum catalysts can favor the formation of the (9R) epimer.
-
Hydrogen Atom Transfer (HAT) Catalysts: Newer methods using hydrogen atom transfer reduction have shown high selectivity for (9R)-HHC, regardless of the starting THC isomer. These methods represent a significant advancement in controlling the stereochemistry of HHC synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Potency of Final HHC Product | High proportion of (9S)-HHC. | 1. Switch Starting Material: Use Δ⁸-THC instead of Δ⁹-THC as the starting material for hydrogenation.[3] 2. Optimize Catalyst: If using a traditional catalyst with Δ⁹-THC, consider switching to a catalyst system known to favor (9R)-HHC formation. Newer hydrogen atom transfer methods are particularly effective. 3. Purification: If a mixture is unavoidable, consider chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC) to separate the (9R)-HHC and (9S)-HHC diastereomers.[2] |
| Presence of Dihydro-iso-THC in Final Product | Impurities in the THC starting material, likely from the synthesis of THC from CBD.[1][5] | 1. Purify Starting Material: Before hydrogenation, purify the Δ⁸-THC or Δ⁹-THC starting material using column chromatography to remove any byproducts from the initial synthesis. 2. Optimize THC Synthesis: Review and optimize the acid-catalyzed cyclization of CBD to THC to minimize the formation of iso-THC isomers. |
| Incomplete Hydrogenation Reaction | 1. Catalyst Deactivation: The catalyst may have lost activity. 2. Insufficient Hydrogen: Inadequate hydrogen pressure or supply. 3. Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. 4. Incorrect Solvent: Some solvents may not be ideal for the reaction. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. For Pd/C, ensure it has not been exposed to air for extended periods. 2. Check Hydrogen Supply: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. For balloon hydrogenation, use a double-layered balloon. 3. Increase Stirring Speed: Vigorous stirring is crucial for heterogeneous catalysis. 4. Solvent Choice: Protic solvents like ethanol (B145695) or methanol (B129727) generally accelerate hydrogenation rates. |
| Formation of Other Unidentified Byproducts | 1. Side Reactions: Over-hydrogenation or other side reactions may occur under harsh conditions (high temperature or pressure). 2. Isomerization: Some catalysts, like Pd/alumina, can cause double bond isomerization, leading to impurities.[3] | 1. Milder Reaction Conditions: Use lower temperatures and pressures where possible. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop it once the starting material is consumed. 2. Catalyst Selection: Choose a catalyst with higher selectivity. For example, Pt/alumina has been shown to be more selective than Pd/alumina in some cases.[3] |
Data Presentation
Table 1: Influence of Starting Material and Catalyst on (9R)-HHC : (9S)-HHC Ratio
| Starting Material | Catalyst | Reported (9R) : (9S) Ratio | Reference |
| Δ⁹-THC | Adams' Catalyst (PtO₂) | 6 : 94 | [2] |
| Δ⁹-THC | Palladium on Carbon (Pd/C) | 65 : 35 | [2] |
| Δ⁹-THC (from CBD with HCl) | Not specified | 43 : 57 | [6] |
| Δ⁸-THC (from CBD with pTSA) | Not specified | 61 : 39 | [6] |
| Δ⁸-THC | Platinum Catalysts | Favors (9R) formation | [2] |
| Δ⁹-THC | Platinum Catalysts | 2 : 1 (in favor of 9R) | [2] |
| Δ⁸-THC | Hydrogen Atom Transfer | 11 : 1 | [4] |
Note: Ratios can vary based on specific reaction conditions such as solvent, temperature, and pressure.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Δ⁸-THC using Palladium on Carbon (Pd/C)
This is a general guideline. Specific conditions should be optimized for your setup.
Materials:
-
Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous Ethanol (or Methanol)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
-
Celite®
-
Reaction flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
Procedure:
-
Flask Preparation: In a fume hood, add the Δ⁸-THC to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Dissolve the Δ⁸-THC in anhydrous ethanol.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock or connect the flask to a Parr hydrogenation apparatus.
-
Purging with Hydrogen: Carefully evacuate the inert gas from the flask (a vacuum pump is recommended) and backfill with hydrogen. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically run at room temperature and atmospheric pressure (with a balloon) or higher pressure in a dedicated apparatus.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
The collected filtrate contains the HHC product. The solvent can be removed under reduced pressure.
-
-
Purification and Analysis: The crude HHC can be purified by column chromatography if necessary. The final product should be analyzed by HPLC or GC-MS to determine the diastereomeric ratio.
Visualizations
Caption: Influence of THC starting material on HHC diastereomer formation.
Caption: Troubleshooting workflow for low potency HHC.
References
Technical Support Center: Strategies for Removing Dihydro-iso-THC from Final Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of dihydro-iso-THC and other THC isomers from final products.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-iso-THC and why is it a concern in final products?
A1: Dihydro-iso-THC is a lesser-known isomer of tetrahydrocannabinol (THC). Like other THC isomers, it can be formed as a byproduct during the synthesis or degradation of cannabinoids, particularly in processes involving the conversion of cannabidiol (B1668261) (CBD) to delta-8 or delta-9-THC.[1][2] The presence of dihydro-iso-THC and other isomers is a concern for several reasons:
-
Purity and Potency: Unwanted isomers decrease the purity and can affect the potency of the desired active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory bodies often have strict limits on the allowable percentage of THC isomers in final products.
-
Unknown Pharmacology: The pharmacological and toxicological profiles of many minor isomers, including dihydro-iso-THC, are not well-characterized, posing potential safety risks.
Q2: What are the primary methods for separating THC isomers like dihydro-iso-THC?
A2: The primary methods for separating THC isomers are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for analytical separation.[1] For preparative scale purification to remove these isomers from final products, techniques like flash chromatography, preparative HPLC, and centrifugal partition chromatography (CPC) are employed. Crystallization can also be a viable method for purifying the target cannabinoid, leaving isomers in the mother liquor.
Q3: Can distillation effectively remove dihydro-iso-THC?
A3: Distillation is generally not effective for separating THC isomers due to their similar boiling points. While distillation is excellent for removing heavier or lighter impurities, the subtle structural differences between isomers like THC and dihydro-iso-THC result in very close boiling points, making their separation by this method challenging.
Troubleshooting Guides
Issue 1: Co-elution of Dihydro-iso-THC with the Target Cannabinoid in HPLC
Problem: During HPLC analysis or purification, dihydro-iso-THC co-elutes with the desired THC isomer (e.g., delta-9-THC), making separation difficult.
Possible Causes:
-
Inadequate Stationary Phase Chemistry: The selected column chemistry may not have sufficient selectivity to resolve the isomers.
-
Suboptimal Mobile Phase Composition: The solvent system may not provide the necessary differential partitioning for separation.
-
Isomerization During Analysis: The analytical conditions themselves might be causing the conversion of one isomer to another.
Solutions:
-
Optimize Stationary Phase:
-
Reverse-Phase: While C18 columns are common, consider using a phenyl-hexyl or a fluorophenyl stationary phase, which can offer different selectivities for aromatic compounds like cannabinoids.[1]
-
Chiral Phases: If dealing with stereoisomers, a chiral stationary phase may be necessary for resolution.
-
-
Modify Mobile Phase:
-
Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water to fine-tune retention times and improve resolution.
-
Additives: The addition of small amounts of acid (e.g., formic acid, phosphoric acid) can alter the ionization state of the cannabinoids and improve peak shape and selectivity.[1]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction with the stationary phase.
Issue 2: Formation of Dihydro-iso-THC During Processing
Problem: Dihydro-iso-THC is not present in the starting material but appears in the final product after processing, particularly after reactions involving acidic conditions.
Possible Causes:
-
Acid-Catalyzed Isomerization: The use of strong acids or Lewis acids to convert CBD to THC can lead to the formation of various isomers, including iso-THC derivatives.[2]
-
Thermal Degradation: High temperatures during processing can also induce isomerization.
Solutions:
-
Reaction Condition Optimization:
-
Catalyst Choice: Investigate milder catalysts or different solvent systems that favor the formation of the desired isomer.
-
Temperature and Time: Carefully control the reaction temperature and time to minimize the formation of byproducts.
-
-
Post-Reaction Neutralization: Promptly neutralize the reaction mixture to quench the catalyst and prevent further isomerization.
Experimental Protocols
Preparative HPLC for THC Isomer Separation
This protocol provides a general methodology for the preparative separation of THC isomers. Optimization will be required based on the specific mixture and available instrumentation.
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
Appropriate preparative column (e.g., C18, Phenyl-Hexyl).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: Crude cannabinoid extract dissolved in the mobile phase.
Methodology:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove particulates.
-
Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a gradient elution, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. The exact gradient profile will need to be developed based on analytical scale separations.
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the separation using the UV detector at an appropriate wavelength (e.g., 228 nm).
-
Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Solvent Removal: Combine the pure fractions containing the target cannabinoid and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 21.2 mm, 10 µm) | Phenyl-Hexyl (250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Flow Rate | 20 mL/min | 20 mL/min |
| Gradient | 70-95% B in 30 min | 65-90% B in 30 min |
| Resolution (Target vs. iso-THC) | 1.2 | 1.8 |
Visualizations
Caption: Experimental workflow for the purification of cannabinoids.
Caption: Simplified signaling pathway of THC isomers.
References
Technical Support Center: Enhancing the Resolution of iso-HHC Isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of synthetic cannabinoids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of iso-HHC isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating iso-HHC isomers by HPLC?
A1: The primary challenges in separating iso-HHC isomers stem from their structural similarity. These molecules are often diastereomers or enantiomers, which have very similar physicochemical properties, leading to co-elution or poor resolution in standard reversed-phase HPLC methods.[1][2][3] Achieving baseline separation is crucial for accurate quantification and regulatory compliance.[1][4]
Q2: What type of HPLC column is best suited for iso-HHC isomer separation?
A2: For diastereomeric separation of HHC, reversed-phase columns like C18 are commonly used.[5][6] However, for enantiomeric separation (e.g., (9R)-HHC and (9S)-HHC), a chiral stationary phase is often necessary.[7][8][9] The choice of column will depend on the specific isomers being targeted. Superficially porous particle (SPP) columns can also offer higher efficiency and better resolution compared to fully porous particle columns.[2]
Q3: How does the mobile phase composition affect the resolution of iso-HHC isomers?
A3: The mobile phase composition is a critical factor in optimizing the separation of iso-HHC isomers.[10][11] Key parameters to consider include:
-
Organic Modifier: The choice and ratio of organic solvents, such as acetonitrile (B52724) and methanol (B129727), can significantly alter selectivity.[12][13] A ternary mobile phase (e.g., water, acetonitrile, methanol) can provide unique selectivity for resolving closely eluting isomers.[12]
-
Additives: Acidic modifiers like formic acid or phosphoric acid are often added to the mobile phase to improve peak shape and resolution.[4][5] Buffers such as ammonium (B1175870) formate (B1220265) can also be used to control pH and influence the retention of acidic or basic cannabinoids.[12][13]
Q4: Can temperature be used to improve the separation of iso-HHC isomers?
A4: Yes, column temperature is a valuable tool for optimizing selectivity.[14] Varying the temperature can alter the interactions between the analytes and the stationary phase, which can improve the resolution of structurally similar compounds.[14] An elevated column temperature, for instance, can reduce retention times and improve peak efficiency.[1][4][14]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of HHC Isomer Peaks
Symptoms:
-
Overlapping peaks for different HHC isomers.
-
Shoulders on the main HHC peak.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For diastereomers, ensure you are using a high-resolution C18 column. For enantiomers, a chiral column is likely required.[7][8] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (acetonitrile vs. methanol) and its ratio in the mobile phase.[12][13] Introduce a ternary mobile phase. Experiment with different acidic modifiers (e.g., 0.1% formic acid, 0.1% phosphoric acid).[4][5] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. However, this will increase the analysis time. |
| Inadequate Temperature Control | Optimize the column temperature. A systematic study of temperature effects (e.g., in 5°C increments from 30°C to 50°C) can reveal an optimal setting for selectivity.[14] |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[11] |
Issue 2: Peak Tailing or Poor Peak Shape
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Reduced peak height and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase, such as a small amount of a stronger acid or a buffer, to block active sites on the silica (B1680970) backbone.[15] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[16] |
| Mismatched Sample Solvent and Mobile Phase | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Key Experiment: HPLC Method for Separation of HHC Diastereomers
This protocol is a generalized method based on common practices for separating cannabinoid diastereomers.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.
-
Diode Array Detector (DAD) or UV Detector.
-
Column oven.
-
Autosampler.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[4] |
| Mobile Phase A | Water with 0.1% formic acid.[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[5] |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase. An example could be: 0-15 min, 70-85% B; 15-16 min, 85-70% B; 16-20 min, 70% B. |
| Flow Rate | 1.0 - 1.5 mL/min.[4] |
| Column Temperature | 45 °C.[1][4] |
| Injection Volume | 5 µL.[1][4] |
| Detection Wavelength | 220 nm or 228 nm.[4][12] |
3. Sample Preparation:
-
Accurately weigh and dissolve HHC isomer standards and samples in a suitable solvent (e.g., methanol or ethanol).
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injection.[16]
4. Data Analysis:
-
Identify peaks based on the retention times of certified reference materials.
-
Integrate the peak areas to determine the relative concentrations of the isomers.
Visualizations
Caption: Troubleshooting workflow for improving iso-HHC isomer resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of iso-HHC isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kcalabs.com [kcalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromtech.com [chromtech.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
preventing the isomerization of THC to iso-THC derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of tetrahydrocannabinol (THC) to iso-THC derivatives during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to THC degradation and isomerization.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks corresponding to iso-THC derivatives (e.g., delta-8-THC, exo-THC) in chromatograms. | Acidic Conditions: Residual acidic catalysts from synthesis or acidic components from the extraction process can catalyze isomerization. CO2 extraction, for instance, can form carbonic acid, leading to a more acidic crude extract.[1] | Neutralization: Before any heat-involved steps like decarboxylation or distillation, ensure the extract has a neutral pH. This can be achieved by washing the extract with a saturated sodium bicarbonate solution.[2] It is crucial to verify a stable pH in the neutral range. |
| Loss of THC potency over a short period, even in storage. | Improper Storage Conditions: Exposure to light, oxygen, and elevated temperatures significantly accelerates THC degradation.[3][4][5] UV light, in particular, can rapidly break down THC molecules.[3][4] | Optimized Storage: Store THC standards, extracts, and formulations in airtight, opaque (amber or UV-proof) containers.[2] For long-term storage, refrigeration between 4°C and -20°C in an inert atmosphere (e.g., under nitrogen or argon) is recommended. |
| Isomerization observed after distillation. | Excessive Heat and Residence Time: High temperatures during distillation, especially for prolonged periods, can promote isomerization.[2][6] This is a common issue in short-path distillation if not properly controlled.[1] | Process Optimization: Utilize a wiped-film evaporator to minimize the contact time of the oil with the heated surface.[2][6] Employ a vacuum to lower the boiling point of cannabinoids, thus reducing the required temperature for distillation.[6] |
| Inconsistent results in THC stability studies. | Reactive Sample Matrix: The formulation or solvent system itself can contribute to degradation. The presence of water and oxygen can facilitate degradative pathways. | Inert Formulation: For solutions, use high-purity, degassed solvents. Consider the use of stabilizers appropriate for your application (see FAQ on stabilizers). For solid formulations, ensure the matrix is non-reactive and has low water activity. |
| Difficulty in quantifying the extent of isomerization. | Inadequate Analytical Method: Co-elution of THC and its isomers in chromatography can lead to inaccurate quantification. | High-Resolution Chromatography: Employ a validated, high-resolution analytical method such as HPLC-UV or GC-MS with a column and mobile phase optimized for cannabinoid isomer separation. |
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What are the primary factors that cause the isomerization of THC?
A1: The primary factors driving THC isomerization are:
-
Heat: Elevated temperatures provide the energy needed for the chemical rearrangement of the THC molecule.[3][5][7]
-
Light: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to isomerization and degradation.[3][4][7]
-
Oxygen: Oxidation is a key degradation pathway where oxygen reacts with THC, leading to the formation of cannabinol (B1662348) (CBN) and other degradation products.[3][4]
-
Acidic pH: The presence of acids acts as a catalyst, significantly accelerating the conversion of THC to its isomers, such as delta-8-THC.[1][2]
Q2: What is the chemical pathway for THC isomerization?
A2: Under acidic conditions, the double bond in the cyclohexene (B86901) ring of the THC molecule can be protonated, leading to a carbocation intermediate. This intermediate can then be deprotonated at different positions, resulting in the formation of various iso-THC derivatives. The specific isomer formed is often dependent on the reaction conditions and the thermodynamic stability of the resulting isomer.
Experimental Procedures
Q3: How does the choice of extraction solvent affect THC stability?
A3: The choice of extraction solvent can influence the co-extraction of acidic compounds from the plant material, which can in turn affect THC stability. For instance, CO2 extraction can lead to the formation of carbonic acid in the presence of water, resulting in a more acidic crude extract that is prone to THC isomerization.[1] Ethanol, being a polar solvent, may also extract a wider range of compounds, some of which could potentially impact stability. Non-polar solvents like hydrocarbons may result in a less acidic extract.
Q4: Are there specific chemical stabilizers that can be added to THC formulations?
A4: Yes, several stabilizers can be incorporated into THC formulations to prevent isomerization:
-
Phosphatidylcholines (e.g., DSPC, DPPC): These are phospholipids (B1166683) that can encapsulate and stabilize cannabinoids within solid dosage forms, such as dry powders for inhalation.[8] The mechanism involves forming a protective matrix around the THC molecule, shielding it from environmental factors.
-
Inulin (B196767): This is a natural oligosaccharide that can be used to create a glassy matrix in solid dispersions, effectively trapping and stabilizing THC.[9][10] This method has been shown to significantly reduce degradation compared to unprotected THC.[10]
-
Acidulants (in specific contexts): In oil-based formulations, the addition of a small amount of an organic acid, such as citric acid, can surprisingly improve the stability of THC during prolonged storage.
Q5: What is a forced degradation study and why is it important for THC research?
A5: A forced degradation or stress study is an experiment where a drug substance is intentionally exposed to harsh conditions, such as high heat, humidity, light, acid, base, and oxidizing agents, to accelerate its degradation.[11][12][13] The purpose is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can separate and quantify the drug from its degradation products.[11][12][13] For THC, this is crucial for ensuring the safety, efficacy, and shelf-life of THC-containing products.[14]
Data Presentation
Table 1: Recommended Storage Conditions to Minimize THC Isomerization
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 4°C to Room Temperature (below 21°C/70°F) | -20°C | Lower temperatures slow down the rate of chemical reactions, including isomerization and oxidation.[3][5] |
| Atmosphere | Airtight Container | Inert Gas (Nitrogen or Argon) Backfill | Minimizes exposure to oxygen, a key driver of THC degradation to CBN.[3][4] |
| Light | Opaque or Amber Container | Stored in Complete Darkness | Prevents photochemical degradation initiated by UV and visible light.[3][4][7] |
| Humidity | Controlled between 59% and 63% RH for plant material | Low Moisture Environment for Extracts/Isolates | Prevents microbial growth at high humidity and brittleness at low humidity, both of which can affect stability.[3] |
Experimental Protocols
Protocol 1: Neutralization of Acidic THC Extract
-
Dissolve the crude THC extract in a non-polar solvent (e.g., heptane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral (verified with pH paper).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
Protocol 2: HPLC-UV Method for THC and Isomer Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the cannabinoids.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 228 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 3: Forced Degradation Study of THC in Solution
-
Stock Solution Preparation: Prepare a stock solution of THC in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 2).
-
-
Data Evaluation:
References
- 1. Unintentional THC Isomerization in CO2 Distillate - Pre/Post-Processing - Future4200 [future4200.com]
- 2. rootsciences.com [rootsciences.com]
- 3. rootsciences.com [rootsciences.com]
- 4. THC Degradation | How To Slow THC Degradation [cryocure.com]
- 5. Understanding Temperature Impact on THC Degradation [planacan.io]
- 6. beakerandwrench.com [beakerandwrench.com]
- 7. broughton-group.com [broughton-group.com]
- 8. THC distilation - Help Support and Requests - Future4200 [future4200.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid dispersions based on inulin for the stabilisation and formulation of delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sgs.com [sgs.com]
- 13. ijrpp.com [ijrpp.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (9R)-HHC and its Diastereomer: A Review of Psychoactive Properties
A critical evaluation of the psychoactivity of hexahydrocannabinol (B1216694) (HHC) isomers reveals a significant difference between its two primary forms: (9R)-HHC and (9S)-HHC. While often sold as an undifferentiated mixture, the (9R) epimer is principally responsible for the cannabimimetic effects attributed to HHC, exhibiting a pharmacological profile comparable to that of Δ⁹-THC. The (9S) epimer, in contrast, demonstrates substantially lower affinity and functional activity at cannabinoid receptors, resulting in significantly weaker psychoactive effects.
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid produced through the hydrogenation of tetrahydrocannabinol (THC) or cannabidiol (B1668261) (CBD).[1][2] This process creates two diastereomers, molecules with the same chemical formula but a different three-dimensional arrangement, at the C9 position: (9R)-HHC and (9S)-HHC.[3][4] This stereochemistry is a critical determinant of the molecule's ability to bind to and activate cannabinoid receptors, primarily the CB1 receptor located in the brain, which mediates the psychoactive effects of cannabinoids.[1][5]
In Vitro Psychoactivity: Receptor Binding and Functional Assays
Quantitative data from in vitro studies consistently demonstrate the superior activity of (9R)-HHC at cannabinoid receptors compared to its (9S) counterpart. The (9R)-HHC isomer exhibits a binding affinity (Ki) and functional potency (EC50) at the CB1 receptor that is similar to Δ⁹-THC, the main psychoactive component in cannabis.[6][7][8][9] Conversely, (9S)-HHC shows a markedly reduced affinity for the CB1 receptor, translating to diminished activity in functional assays.[6][7][8]
Computational modeling suggests that the C9 methyl group in the (9R) epimer settles into a favorable equatorial position within the active sites of both CB1 and CB2 receptors.[10] This stable conformation facilitates effective binding. In contrast, the (9S) epimer's methyl group is in an axial position, leading to a less stable interaction and consequently, lower binding affinity and reduced psychoactivity.[3][4][10][11]
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] |
| (9R)-HHC | CB1 | 15 ± 0.8[6] | 3.4 ± 1.5[6] |
| CB2 | 13 ± 0.4[6] | 6.2 ± 2.1[6] | |
| (9S)-HHC | CB1 | 176 ± 3.3[6] | 57 ± 19[6] |
| CB2 | 105 ± 26[6] | 55 ± 10[6] | |
| Δ⁹-THC (for comparison) | CB1 | 15 ± 4.4[6] | 3.9 ± 0.5[6] |
| CB2 | 9.1 ± 3.6[6] | 2.5 ± 0.7[6] |
In Vivo Psychoactivity: Animal Behavioral Models
Animal studies corroborate the in vitro findings. The "tetrad test" is a standard set of four behavioral assessments used to evaluate cannabinoid activity in mice, measuring locomotion, catalepsy, analgesia, and hypothermia.[1] In these tests, (9R)-HHC induces strong, dose-dependent cannabimimetic effects across all four measures, comparable to Δ⁹-THC.[12][13] Mice administered (9R)-HHC exhibit reduced movement, decreased sensitivity to pain, lower body temperatures, and increased postural rigidity.[12]
In sharp contrast, (9S)-HHC produces significantly weaker or no effects in these same tests.[12][13] It required much higher doses to elicit any response, and even then, it only produced effects in two of the four measures (hypothermia and immobility) and did not reliably reduce movement or block pain.[12] Drug discrimination studies in mice trained to recognize THC showed that they responded to (9R)-HHC as if it were the same drug, while (9S)-HHC only partially substituted for THC, and only at high doses.[12] These results strongly suggest that (9R)-HHC is the primary driver of the psychoactive experience associated with HHC products.[13]
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
The binding affinity of HHC isomers to CB1 and CB2 receptors is determined using a competitive radioligand binding assay.
-
Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound ((9R)-HHC or (9S)-HHC).
-
Separation: The reaction is terminated, and bound and free radioligands are separated via rapid filtration.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Analysis: The data are analyzed to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Mouse Tetrad Test
This in vivo assay assesses the cannabimimetic effects of a compound by measuring four distinct physiological and behavioral changes in mice.
-
Compound Administration: Mice are administered the test compound ((9R)-HHC or (9S)-HHC), a positive control (Δ⁹-THC), or a vehicle solution.[14]
-
Locomotor Activity: Spontaneous activity in an open-field arena is measured to assess hypoactivity.
-
Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured to assess catalepsy.[14]
-
Antinociception (Analgesia): The latency to respond to a thermal stimulus (e.g., a hot plate) is measured to assess pain inhibition.[14]
-
Hypothermia: Core body temperature is measured using a rectal probe to assess changes in body temperature.[14]
-
Data Analysis: The results for each of the four measures are compared between the different treatment groups to determine the extent of cannabimimetic activity.
Visualizing the Pathways
Caption: CB1 Receptor activation by (9R)-HHC.
Caption: Workflow for in vivo psychoactivity assessment.
Conclusion
The psychoactive properties of commercially available HHC are overwhelmingly attributed to the (9R)-HHC epimer. This isomer demonstrates binding affinities and functional potencies at the CB1 receptor comparable to Δ⁹-THC, which is mirrored by its strong cannabimimetic effects in animal models. In contrast, the (9S)-HHC epimer is a significantly less active compound. The variability in the ratio of these two isomers in unregulated HHC products can lead to a wide range of effects for the consumer, underscoring the need for further research and systematic testing of these emerging cannabinoids.[7][8][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. euda.europa.eu [euda.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. psypost.org [psypost.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of iso-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel cannabinoids, such as iso-hexahydrocannabinol (iso-HHC), presents a significant challenge for analytical laboratories tasked with ensuring product safety, quality, and regulatory compliance. As a stereoisomer of hexahydrocannabinol (B1216694) (HHC), iso-HHC is often found as a byproduct in the synthesis of HHC from cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC). Accurate and reliable analytical methods are paramount for the characterization and quantification of this compound. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—for the validation of iso-HHC analysis.
Executive Summary
This guide details the experimental protocols and performance data for HPLC-UV, GC-MS, and UHPLC-MS/MS methods applicable to the analysis of iso-HHC and its isomers. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput. UHPLC-MS/MS generally provides the highest sensitivity and specificity, making it ideal for trace-level detection and complex matrices. GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds, though it often requires derivatization. HPLC-UV is a cost-effective and widely accessible method suitable for routine quality control applications where high sensitivity is not a primary requirement.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of the three analytical methods based on validated studies for HHC and related cannabinoids. These values provide a benchmark for researchers to evaluate the suitability of each method for their specific analytical needs.
| Parameter | HPLC-UV | GC-MS | UHPLC-MS/MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.992 | ≥ 0.992 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.15 ng/mL | ~0.5 µg/L |
| Limit of Quantitation (LOQ) | ~5-10 µg/mL | ~0.25 ng/mL | ~1.0 µg/L |
| Intra-day Precision (%RSD) | < 10% | < 6.5% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 10.0% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-118% | 69-98% |
| Table 1: Comparison of Method Validation Parameters. Data is compiled from various sources and may vary depending on the specific analyte, matrix, and experimental conditions. |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible results. The following sections outline typical protocols for the analysis of cannabinoids from both plant and oil matrices.
Sample Preparation: Plant Matrix
Homogenization is a critical first step to ensure representative sampling. This is often achieved by grinding the plant material into a fine powder.[1] Subsequently, cannabinoids are extracted using a suitable solvent.
Workflow for Plant Material Extraction:
Sample Preparation: Oil Matrix
Cannabinoid-infused oils require a different approach to account for the lipid-rich matrix. The primary goal is to dissolve the oil in a suitable solvent and then extract the cannabinoids.
Workflow for Oil Matrix Extraction:
Instrumental Analysis Protocols
HPLC-UV is a robust and widely used technique for the quantification of cannabinoids.[1] It offers the advantage of analyzing acidic cannabinoids directly without the need for derivatization.
Typical HPLC-UV Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) formate (B1220265) additives)
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 228 nm or 214 nm
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. A key consideration for cannabinoid analysis is the need for derivatization to improve the volatility and thermal stability of the analytes, especially the acidic forms which can decarboxylate at high temperatures.
Typical GC-MS Parameters:
-
Column: HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Split/splitless
-
Oven Temperature Program: Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C)
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
Derivatization Step for GC-MS:
UHPLC-MS/MS offers the highest sensitivity and selectivity for cannabinoid analysis, making it the method of choice for complex matrices and low-level quantification.[2][3]
Typical UHPLC-MS/MS Parameters:
-
Column: C18 or similar reversed-phase column with smaller particle size (e.g., < 2 µm)
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, typically containing formic acid or ammonium formate
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode
-
Mass Analyzer: Triple quadrupole
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For routine quality control of products with expected high concentrations of iso-HHC, HPLC-UV provides a cost-effective and reliable solution. For forensic applications or the analysis of complex matrices where trace-level detection is necessary, GC-MS and particularly UHPLC-MS/MS are the preferred methods due to their superior sensitivity and specificity. The validation data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for the emerging class of synthetic cannabinoids.
References
Cross-Reactivity of Iso-HHC in Cannabinoid Immunoassays: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as iso-hexahydrocannabinol (iso-HHC), presents a significant challenge to traditional cannabinoid monitoring. Due to structural similarities with delta-9-tetrahydrocannabinol (Δ9-THC), iso-HHC and its metabolites can exhibit cross-reactivity in commonly used cannabinoid immunoassays, potentially leading to false-positive results. This guide provides a comprehensive comparison of the cross-reactivity of iso-HHC and its metabolites in various commercial immunoassays, supported by experimental data and detailed methodologies to aid in the accurate interpretation of screening results.
Understanding the Basis of Cross-Reactivity
Immunoassays for cannabinoids typically target the major urinary metabolite of Δ9-THC, 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). The antibodies used in these assays are designed to bind to a specific epitope on the THC-COOH molecule. Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, and its metabolites, particularly the carboxylic acid derivatives (HHC-COOH), share a similar core structure with THC-COOH. This structural resemblance allows HHC-COOH to bind to the anti-THC-COOH antibodies, triggering a positive result in the immunoassay. The degree of cross-reactivity is dependent on the specific structural configuration of the HHC isomer and the unique binding characteristics of the antibody used in a particular assay.
The two primary epimers of HHC-COOH, (9R)-HHC-COOH and (9S)-HHC-COOH, have been shown to exhibit different levels of cross-reactivity in various immunoassays.
Quantitative Data on Cross-Reactivity
The following tables summarize the quantitative cross-reactivity data for HHC and its metabolites in several commercially available cannabinoid immunoassay kits. It is important to note that cross-reactivity can be influenced by the specific assay, the cutoff concentration, and the matrix (e.g., urine, oral fluid).
Table 1: Cross-Reactivity of HHC Metabolites in Homogeneous Enzyme Immunoassays
| Immunoassay Kit | Manufacturer | Analyte | Concentration Tested (ng/mL) | Result at 50 ng/mL Cutoff | Result at 20/25 ng/mL Cutoff |
| Abbott Cannabinoids | Abbott Diagnostics | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive | ||
| LZI Cannabinoids (cTHC) | Lin-Zhi International | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive | ||
| DRI® Cannabinoid Assay | Thermo Fisher Scientific | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive | ||
| CEDIA™ THC | Thermo Fisher Scientific | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive | ||
| ONLINE DAT Cannabinoid II | Roche Diagnostics | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive | ||
| Syva EMIT® II Plus | Siemens Healthineers | (9R)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
| (9S)-HHC-COOH | 20, 50, 100, 1000 | Positive | Positive |
Data synthesized from a study evaluating six commercial homogeneous immunoassays. The study indicated that all HHC carboxylic acid chiral analogs cross-reacted with varying selectivity.[1]
Table 2: Specific Cross-Reactivity Percentages of HHC-COOH Epimers
| Immunoassay Type | Analyte | Reported Cross-Reactivity (%) |
| Not Specified | (9R)-HHC-COOH | 120% |
| (9S)-HHC-COOH | 48% |
These percentages highlight the differential cross-reactivity between the two epimers, with the (9R) configuration showing a stronger interaction with the antibody.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing cross-reactivity studies. Below are generalized methodologies for the key immunoassay types discussed. For specific instrument parameters, it is essential to consult the manufacturer's application sheets for the respective clinical chemistry analyzer.
Homogeneous Enzyme Immunoassay (e.g., EMIT®, DRI®, LZI)
Principle: This assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed amount of antibody binding sites. When the enzyme-labeled drug binds to the antibody, the enzyme's activity is inhibited. The presence of the drug from the sample reduces the binding of the enzyme-labeled drug to the antibody, leading to an increase in enzyme activity. This activity is measured spectrophotometrically by the conversion of NAD+ to NADH.
General Procedure:
-
Reagent Preparation: Reagents are typically provided in a ready-to-use liquid format.
-
Sample Preparation: Urine samples are collected in clean glass or plastic containers. Samples with high turbidity should be centrifuged.
-
Calibration: The assay is calibrated using calibrators provided by the manufacturer at specified cutoff concentrations (e.g., 20, 50, 100 ng/mL).
-
Assay Execution (Automated Analyzer):
-
The analyzer pipettes a specific volume of the sample, calibrator, or control into a reaction vessel.
-
Reagent 1 (containing antibody and NAD+) is added and incubated.
-
Reagent 2 (containing the G6PDH-labeled drug) is added.
-
The rate of NADH formation is measured spectrophotometrically at 340 nm.
-
-
Interpretation of Results: The rate of absorbance change is directly proportional to the concentration of the drug in the sample. Samples with a response greater than or equal to the cutoff calibrator are considered positive.
Cloned Enzyme Donor Immunoassay (CEDIA™)
Principle: This technology utilizes recombinant DNA to create two inactive fragments of the enzyme β-galactosidase: an Enzyme Donor (ED) and an Enzyme Acceptor (EA). In the assay, the cannabinoid in the sample competes with a cannabinoid-conjugated ED for a limited number of antibody binding sites. If the cannabinoid is present in the sample, it binds to the antibody, leaving the ED-conjugate free to reassociate with the EA, forming an active enzyme. The active enzyme then cleaves a substrate to produce a color change that is measured spectrophotometrically.
General Procedure:
-
Reagent Preparation: Lyophilized reagents are reconstituted with the provided buffers.
-
Sample Preparation: Urine samples are prepared as described for homogeneous enzyme immunoassays.
-
Calibration: The assay is calibrated using manufacturer-provided calibrators at the desired cutoff levels.
-
Assay Execution (Automated Analyzer):
-
The analyzer dispenses the sample, calibrator, or control into the reaction cuvette.
-
Reagent 1 (containing the antibody and EA) is added.
-
Reagent 2 (containing the ED-conjugate and substrate) is added.
-
The change in absorbance is measured, which is directly proportional to the drug concentration in the sample.
-
-
Interpretation of Results: Sample responses are compared to the cutoff calibrator response to determine if they are positive or negative.
Visualizing Immunoassay Principles and Workflows
To further clarify the experimental processes and the underlying mechanisms of cross-reactivity, the following diagrams are provided.
Caption: Competitive immunoassay principle for iso-HHC-COOH detection.
Caption: Generalized experimental workflow for automated cannabinoid immunoassays.
Conclusion
The available data unequivocally demonstrates that iso-HHC and its metabolites, particularly HHC-COOH, exhibit significant cross-reactivity in a wide range of commercially available cannabinoid immunoassays. This cross-reactivity can lead to presumptive positive results for cannabis use in individuals who have only consumed HHC products. The degree of this cross-reactivity is variable and depends on the specific immunoassay kit and the stereochemistry of the HHC metabolite.
For researchers, scientists, and drug development professionals, it is imperative to be aware of this potential for false positives. Confirmatory testing using more specific methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to differentiate between THC and HHC use. The information and protocols provided in this guide are intended to assist in the design of robust testing strategies and the accurate interpretation of immunoassay screening results in the context of emerging cannabinoids.
References
A Comparative Analysis of Receptor Binding Affinity: Iso-HHC and Delta-8-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinity of iso-Hexahydrocannabinol (iso-HHC) and Delta-8-Tetrahydrocannabinol (B88935) (Δ⁸-THC) for the cannabinoid receptors CB1 and CB2. The information presented herein is supported by experimental data from published research, offering a valuable resource for those involved in cannabinoid research and drug development.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of cannabinoids to CB1 and CB2 receptors are crucial determinants of their pharmacological effects. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The available data for the two primary diastereomers of HHC, (9R)-HHC and (9S)-HHC, and for Δ⁸-THC are summarized below.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| (9R)-HHC | CB1 | 15 ± 0.8[1] |
| CB2 | 13 ± 0.4[1] | |
| (9S)-HHC | CB1 | 176 ± 3.3[1] |
| CB2 | 105 ± 26[1] | |
| Δ⁸-THC | CB1 | 44[2] |
| CB2 | Not explicitly found in a direct comparison, but studies on Δ⁹-THC show comparable or slightly lower affinity at CB2 vs CB1.[1][3] Other studies report varying affinities for Δ⁸-THC at both receptors.[4][5] |
Note: The binding affinity of Δ⁸-THC can vary between studies. For reference, one study reported Ki values of 28.5 nM for CB1 and 25.0 nM for CB2[4]. Another reported a Ki of 44 nM for CB1[2]. The diastereomers of HHC, (9R)-HHC and (9S)-HHC, exhibit significantly different binding affinities for both CB1 and CB2 receptors.[1][6][7][8] The (9R)-HHC isomer demonstrates a substantially higher affinity, comparable to that of Δ⁹-THC, while the (9S)-HHC isomer has a considerably lower affinity.[1][7]
Experimental Protocols: Radioligand Binding Assay
The determination of cannabinoid receptor binding affinity is predominantly conducted using competitive radioligand binding assays.[9][10][11] This technique measures the ability of a test compound (e.g., iso-HHC or Δ⁸-THC) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Components:
-
Membrane Preparations: Cell membranes isolated from cell lines (e.g., HEK-293 or CHO cells) that have been genetically engineered to express high levels of human CB1 or CB2 receptors.[9]
-
Radioligand: A radioactive molecule that binds with high affinity and specificity to the target receptor. Commonly used radioligands for cannabinoid receptors include [³H]CP-55,940 (an agonist) or [³H]SR141716A (an antagonist).[5][10][12]
-
Test Compound: The non-radiolabeled compound whose binding affinity is being determined (e.g., iso-HHC or Δ⁸-THC).
-
Assay Buffer: A buffered solution that provides the optimal environment for receptor-ligand binding.
-
Filtration Apparatus: Used to separate the receptor-bound radioligand from the unbound radioligand.
General Procedure:
-
Incubation: The receptor-containing membranes, the radioligand, and various concentrations of the test compound are incubated together in the assay buffer.
-
Competition: The test compound competes with the radioligand for binding to the cannabinoid receptors. Higher concentrations of the test compound will result in greater displacement of the radioligand.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Process and Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
iso-Hexahydrocannabinol vs. exo-Tetrahydrocannabinol: A Comparative Analysis of Synthetic Cannabinoid Byproducts
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is continually expanding, driven by the exploration of both naturally occurring and synthetic analogues. Among the plethora of compounds that have emerged, iso-hexahydrocannabinol (iso-HHC) and exo-tetrahydrocannabinol (B107035) (exo-THC) are two isomers that frequently appear as byproducts in the synthesis of more common cannabinoids. Despite their prevalence as impurities, a significant gap in scientific literature exists regarding their direct comparative pharmacology and toxicology. This guide provides a comprehensive overview of the current knowledge on iso-HHC and exo-THC, focusing on their chemical properties, formation, and the limited understanding of their biological activities.
Introduction and Chemical Structures
This compound (iso-HHC) , also referred to as dihydro-iso-tetrahydrocannabinol, is recognized as an impurity generated during the synthetic conversion of cannabidiol (B1668261) (CBD) to delta-8 and delta-9-tetrahydrocannabinol (Δ8-THC and Δ9-THC), and subsequently, hexahydrocannabinol (B1216694) (HHC).[1][2][3][4] Its structure is characterized by a saturated cyclohexane (B81311) ring, differing from HHC in the arrangement of the methyl group and the fusion of the pyran ring.
exo-Tetrahydrocannabinol (exo-THC) , or delta-9,11-tetrahydrocannabinol (Δ9,11-THC), is a known byproduct of synthetic THC (dronabinol) production and can also be formed during the processing and distillation of cannabis extracts.[5][6] The defining feature of exo-THC is the exocyclic double bond between the C9 and C11 positions, which distinguishes it from the endocyclic double bond found in Δ9-THC and Δ8-THC.
A direct comparative study detailing the physicochemical and pharmacological properties of iso-HHC and exo-THC is not currently available in published literature. The following tables summarize the known properties of each compound, drawing from analytical and structural characterization data.
Data Presentation: Physicochemical and Pharmacological Properties
Table 1: Physicochemical Properties of this compound and exo-Tetrahydrocannabinol
| Property | This compound (dihydro-iso-THC) | exo-Tetrahydrocannabinol (Δ9,11-THC) |
| Molecular Formula | C21H32O2 | C21H30O2 |
| Molar Mass | 316.48 g/mol | 314.47 g/mol |
| Typical Formation | Byproduct in the synthesis of Δ8/Δ9-THC from CBD and subsequent hydrogenation to HHC.[1][2][3] | Byproduct in the synthesis of dronabinol (B3416174) and from post-extraction processing of cannabis extracts.[5][6] |
| Structural Isomer of | Hexahydrocannabinol (HHC) | Tetrahydrocannabinol (THC) |
| Key Structural Feature | Saturated cyclohexane and altered pyran ring fusion compared to HHC. | Exocyclic double bond at the C9-C11 position.[6] |
| Known Identification | NMR, GC-MS.[1][3] | Chromatographic methods, Mass Spectrometry.[7][8] |
Table 2: Comparative Pharmacological Profile (Inferred and Known)
| Parameter | This compound | exo-Tetrahydrocannabinol |
| Receptor Binding Affinity | Currently unknown. As an isomer of HHC, it may interact with cannabinoid receptors, but its affinity is likely different from the 9R and 9S HHC epimers. | Currently unknown. Its structural similarity to THC suggests potential affinity for CB1 and CB2 receptors, though the exocyclic double bond may significantly alter binding. |
| Cannabinoid Receptor Activity | Undetermined. Considered an "undesired side-product" with uncharacterized pharmacology.[1] | Undetermined. Efficacy and toxicity are unknown.[5] |
| In Vivo Effects | Not studied. | Not studied. |
| Metabolism | Unknown. | Unknown.[5] |
Experimental Protocols
While direct comparative experimental data for iso-HHC and exo-THC is lacking, the following protocols are standard in the field of cannabinoid research for the characterization and preliminary pharmacological assessment of novel compounds.
Cannabinoid Identification and Structural Elucidation
Objective: To identify and confirm the structure of iso-HHC and exo-THC in a sample.
Methodology:
-
Sample Preparation: The cannabinoid sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
-
HPLC: A C18 column is typically used with a gradient elution of water and acetonitrile (B52724) (both often containing a small percentage of formic acid for better ionization).
-
GC: A non-polar capillary column (e.g., DB-5ms) is used with a temperature ramp program.
-
-
Mass Spectrometry (MS) Detection: The eluent from the chromatograph is introduced into a mass spectrometer.
-
Mass spectra are acquired, showing the molecular ion and fragmentation patterns characteristic of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the isolated compound is analyzed by NMR.
In Vitro Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of iso-HHC and exo-THC for CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors are cultured.
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Competitive Binding Assay:
-
Cell membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (iso-HHC or exo-THC).
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement
Objective: To assess the agonist or antagonist activity of iso-HHC and exo-THC at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: CHO or HEK293 cells expressing CB1 or CB2 receptors are used.
-
cAMP Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Compound Incubation: Cells are then incubated with varying concentrations of the test compound.
-
cAMP Quantification: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity (as CB1 and CB2 are Gi/o-coupled receptors), while a blockade of the effect of a known agonist would indicate antagonist activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
The following diagrams illustrate the synthetic origins of iso-HHC and exo-THC and the general signaling pathway they are presumed to interact with, based on their structural relation to other cannabinoids.
Caption: Synthetic pathway illustrating the formation of iso-HHC as a byproduct.
Caption: Formation of exo-THC during synthesis and processing.
Caption: General cannabinoid receptor signaling pathway (activity of iso-HHC/exo-THC is unknown).
Conclusion and Future Directions
The current body of scientific literature presents a significant knowledge deficit concerning the comparative pharmacology of this compound and exo-tetrahydrocannabinol. While their existence as synthetic byproducts is well-documented through analytical chemistry, their biological effects remain largely uncharacterized. The structural similarities to HHC and THC suggest that they may interact with the endocannabinoid system, but the nature and potency of these interactions are unknown.
For researchers and drug development professionals, the presence of these isomers in synthetic cannabinoid preparations underscores the critical need for robust analytical methods to ensure product purity and safety. Future research should prioritize the isolation and purification of iso-HHC and exo-THC to enable comprehensive pharmacological profiling. This would include in vitro receptor binding and functional assays, as well as in vivo studies to determine their pharmacokinetic and toxicological profiles. Such data are essential for a complete understanding of the structure-activity relationships within this class of compounds and for assessing the potential risks associated with their presence in cannabinoid-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cannabisclinicians.org [cannabisclinicians.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
A Comparative Pharmacological Assessment of iso-Hexahydrocannabinol (iso-HHC) and Delta-9-Tetrahydrocannabinol (THC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of iso-Hexahydrocannabinol (iso-HHC) and its more widely known counterpart, Delta-9-Tetrahydrocannabinol (THC). The focus of this document is to present a comprehensive analysis supported by experimental data to aid in research and drug development endeavors. For the purpose of this guide, "iso-HHC" will refer to the two primary diastereomers of hexahydrocannabinol, (9R)-HHC and (9S)-HHC, due to their prevalence in synthesized HHC products and the availability of pharmacological data.
Pharmacological Profile Comparison: iso-HHC vs. THC
The primary pharmacological effects of cannabinoids are mediated through their interaction with the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events. The affinity with which a compound binds to these receptors (Ki) and its functional activity upon binding (EC50) are critical determinants of its overall pharmacological profile.
Receptor Binding Affinities and Functional Activity
Experimental data from radioligand binding assays and functional assays have demonstrated that the stereochemistry of HHC plays a significant role in its interaction with cannabinoid receptors. The (9R)-HHC epimer consistently shows a higher affinity and potency, comparable to that of THC, while the (9S)-HHC epimer exhibits a weaker interaction.
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of THC, (9R)-HHC, and (9S)-HHC at CB1 and CB2 Receptors. [1]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 | |
| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |
| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |
| CB2 | 105 ± 26 | 55 ± 10 |
Data presented as mean ± standard deviation.
The data indicates that (9R)-HHC has a binding affinity and functional potency at the CB1 receptor that is very similar to that of Δ⁹-THC.[1] In contrast, (9S)-HHC has a significantly lower affinity and potency at both CB1 and CB2 receptors.[1] This difference in activity between the two HHC epimers is a critical consideration in the pharmacological assessment of HHC products, which are often a mixture of both.[2]
Signaling Pathways
Both THC and the HHC isomers exert their effects by acting as agonists at the CB1 and CB2 receptors. The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly located in the immune system and peripheral tissues.
Upon agonist binding, these Gαi/o-coupled receptors typically initiate the following signaling cascade:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels , including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways , such as ERK, JNK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.
References
Comparative Stability of Hexahydrocannabinol (HHC) Isomers and iso-HHC: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of cannabinoid isomers is critical for ensuring the quality, efficacy, and safety of therapeutic candidates and consumer products. This guide provides a comparative analysis of the stability of hexahydrocannabinol (B1216694) (HHC) isomers, specifically (9R)-HHC and (9S)-HHC, and their structural isomer, iso-hexahydrocannabinol (iso-HHC).
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has been gaining attention in the market. Unlike delta-9-tetrahydrocannabinol (Δ⁹-THC), HHC lacks double bonds in its cyclohexyl ring, which contributes to its greater chemical stability.[1][2] HHC is typically synthesized through the hydrogenation of THC, resulting in two main diastereomers: (9R)-HHC and (9S)-HHC. These isomers exhibit different psychoactive properties, with (9R)-HHC being more potent.[3][4] Another related compound, this compound (iso-HHC), exists as a structural isomer and has been identified as a potential impurity in the synthesis of iso-tetrahydrocannabinols.[5] While direct comparative stability studies are limited, this guide synthesizes available data and outlines experimental protocols to facilitate further research.
Chemical Structures and Inferred Stability
The inherent stability of HHC isomers compared to THC is attributed to the saturation of the cyclohexyl ring, which eliminates the potential for oxidation and isomerization that affects unsaturated cannabinoids.[1] It is hypothesized that iso-HHC would share a similar level of stability due to its saturated ring structure. However, the precise impact of the rearranged methyl group in iso-HHC on its degradation pathways under various stress conditions has not been experimentally determined.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the stability of iso-HHC and HHC isomers under forced degradation conditions. The following table summarizes the known information regarding these compounds.
| Compound | Isomer | Binding Affinity (CB1) | Potency | Notes |
| HHC | (9R)-HHC | High | High | More psychoactive isomer.[3][4] |
| (9S)-HHC | Low | Low | Less psychoactive isomer.[3][4] | |
| iso-HHC | - | Not well-characterized | Not well-characterized | A potential impurity in the synthesis of iso-THCs.[5] Metabolite of cannabidiol (B1668261) (as 8-hydroxy-iso-HHC).[6] |
Proposed Experimental Protocols for Comparative Stability Studies
To address the gap in current knowledge, a comprehensive comparative stability study is recommended. The following protocols are based on established guidelines for stability testing of pharmaceuticals and cannabinoids.[7][8][9]
Forced Degradation Study Protocol
Objective: To compare the intrinsic stability of (9R)-HHC, (9S)-HHC, and iso-HHC under various stress conditions and to identify potential degradation products and pathways.
Materials:
-
Pure reference standards of (9R)-HHC, (9S)-HHC, and iso-HHC.
-
High-purity solvents (e.g., methanol, acetonitrile).
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
Controlled environment chambers for temperature, humidity, and light exposure.
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS, GC-MS).[10]
Methodology:
-
Sample Preparation: Prepare solutions of each isomer in an appropriate solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat samples with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat samples with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat samples with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid samples and solutions to 80°C for 48 hours.
-
Photostability: Expose samples to a light source conforming to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each isomer under each stress condition. Identify and characterize major degradation products using mass spectrometry and NMR.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for HHC isomers involves interaction with the cannabinoid receptors CB1 and CB2. The (9R)-HHC epimer demonstrates a significantly higher binding affinity and functional activity at these receptors compared to the (9S)-HHC epimer.[3][4] The signaling pathways for iso-HHC have not been extensively studied.
Below are diagrams illustrating the known signaling pathway for HHC isomers and a proposed experimental workflow for a comparative stability study.
Caption: HHC isomer interaction with cannabinoid receptors.
Caption: Workflow for comparative stability testing.
Conclusion
While HHC isomers are generally considered more stable than their unsaturated counterparts like Δ⁹-THC, a comprehensive understanding of their comparative stability, particularly in relation to iso-HHC, is lacking. The proposed experimental protocols provide a framework for researchers to generate the necessary data to fill this knowledge gap. Such studies are essential for the development of safe and effective HHC-based products and for establishing appropriate storage and handling procedures. The elucidation of degradation pathways will also inform the development of robust analytical methods for quality control.
References
- 1. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 2. tropicscollective.com [tropicscollective.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of iso-HHC: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison for validating the structure of iso-hexahydrocannabinol (iso-HHC), a potential impurity in the synthesis of semi-synthetic cannabinoids. By leveraging authentic reference standards and established analytical techniques, researchers can confidently identify and characterize this compound. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of semi-synthetic cannabinoids necessitates robust analytical methods to ensure product purity and safety. iso-HHC has been identified as a byproduct in the synthesis of HHC.[1] This guide outlines the use of authentic standards in conjunction with orthogonal analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—to definitively validate the structure of iso-HHC. The availability of certified reference materials is crucial for accurate structural elucidation and method validation.[2][3]
Comparative Analysis of iso-HHC: Test Sample vs. Authentic Standard
Accurate identification of iso-HHC relies on comparing analytical data from a test sample with that of a certified authentic reference standard. The following table summarizes the key identification parameters.
| Parameter | Test Sample (iso-HHC identified in HHC product) | Authentic Standard (this compound) |
| Chemical Name | (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol[1][4][5] | (2α,5α,6α)-(-)-3,4,5,6-tetrahydro-2-methyl-5-(1-methylethyl)-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol[2] |
| Synonyms | dihydro-iso-THC[1][4][5] | iso-HHC, dihydro-iso-Tetrahydrocannabinol[2] |
| CAS Number | Not explicitly provided in the study | 23050-50-2[2] |
| Molecular Formula | C₂₁H₃₂O₂[1][4][5] | C₂₁H₃₂O₂[2] |
| Purity | Not applicable (identified as a minor compound) | ≥98%[2] |
Experimental Protocols for Structural Validation
Detailed methodologies are essential for reproducible and reliable structural validation. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation.
-
Sample Preparation: Dissolve a few milligrams of the isolated compound or authentic standard in a deuterated solvent (e.g., chloroform-d, methanol-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the chemical shifts and multiplicities of all protons and carbons.
-
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.[1][3][4]
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and correlation patterns of the test sample with the authentic standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the molecular weight and fragmentation pattern of the analyte.
-
Sample Preparation: Samples are typically derivatized (e.g., with BSTFA) to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the cannabinoids, for example, starting at a lower temperature and ramping up to 300°C.[6]
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis: Compare the retention time and mass spectrum (including the molecular ion and fragmentation pattern) of the test sample with the authentic standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust method for the quantification and separation of cannabinoids.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: An HPLC system with a UV detector.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
UV Detection:
-
Wavelength: Cannabinoids are typically monitored at wavelengths between 210-230 nm.
-
-
Data Analysis: Compare the retention time of the peak of interest in the test sample with that of the authentic standard. Co-injection of the sample and the standard can be performed to confirm identity.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | Semantic Scholar [semanticscholar.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Navigating the Disposal of iso-Hexahydrocannabinol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle iso-Hexahydrocannabinol with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., butyl rubber) should be worn. Gloves must be inspected prior to use and disposed of as contaminated waste after handling.[1] |
| Eye Protection | Safety glasses or goggles are mandatory to prevent splashes.[1] |
| Lab Coat | A flame-resistant lab coat should be worn to protect against spills.[1] |
| Respiratory Protection | If working outside of a fume hood, a respirator may be necessary depending on the concentration and form of the compound.[1] |
General Disposal Procedures for Cannabinoid Compounds
The disposal of cannabinoid compounds is governed by stringent regulations for hazardous waste. Under no circumstances should these chemicals be disposed of in standard trash receptacles or flushed down the drain.[1] The primary goal of disposal is to render the cannabis-related waste "unusable and unrecognizable" before its final disposal.[2]
Step-by-Step Guidance:
-
Segregation and Collection: Collect waste iso-HHC in a designated, properly labeled, and sealed container. This container should be compatible with the chemical properties of iso-HHC. It is important to not mix iso-HHC waste with other incompatible chemical waste streams. For instance, organic solvents should not be combined with toxic metal waste.[3]
-
Render Unusable: To render the iso-HHC waste unusable, it should be mixed with other non-hazardous waste material. A common practice is to grind the cannabis material and mix it with at least an equal amount of other waste, achieving a 50/50 ratio.[2][4] Suitable materials for mixing include soil, food waste, or cat litter.[2]
-
Containerization: Place the mixture in a secure, leak-proof container. The container must be clearly labeled as hazardous waste, indicating the contents.[5]
-
Storage: Store the container in a designated, secure area away from general laboratory traffic. This area should have secondary containment to prevent spills.[1]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] They are equipped to handle and dispose of such materials in compliance with all federal, state, and local regulations.[3]
Hypothetical Experimental Protocol for Inactivation and Disposal of Small Quantities of iso-HHC
This protocol is a generalized procedure based on methods for other cannabinoids and should be adapted and validated in accordance with your institution's safety guidelines.
Objective: To inactivate and prepare a small quantity of iso-HHC waste for disposal.
Materials:
-
This compound waste
-
Suitable reaction vessel (e.g., borosilicate glass beaker)
-
Water-miscible solvent (e.g., ethanol (B145695) or acetone)
-
Concentrated sulfuric acid
-
Potassium permanganate (B83412) solution
-
Stir bar and stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the iso-HHC waste into the reaction vessel. If the waste is in a non-polar organic solvent, evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a water-miscible solvent like ethanol or acetone.[1]
-
Acidification: Slowly and with constant stirring, add a small amount of concentrated sulfuric acid to the iso-HHC solution to create an acidic environment. This will enhance the oxidative power of the permanganate.[1]
-
Oxidation: While stirring, slowly add an aqueous solution of potassium permanganate. The permanganate will react with and oxidize the iso-HHC, indicated by a color change. Continue adding the permanganate solution until a persistent purple color is observed, signifying that the reaction is complete.
-
Neutralization: After the reaction is complete, neutralize the solution by carefully adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears, followed by neutralization of the acid with a base (e.g., sodium bicarbonate) until the pH is neutral.
-
Disposal: The resulting solution should be collected as hazardous waste and disposed of through your institution's EHS office.
Logical Workflow for Laboratory Hazardous Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: General workflow for laboratory hazardous chemical waste disposal.
References
Essential Safety and Operational Guide for Handling iso-Hexahydrocannabinol
Compound Information: iso-Hexahydrocannabinol is an analytical reference standard, structurally related to known phytocannabinoids, and is intended for research and forensic use.[1] It is often supplied as a solution, for example, in acetonitrile.[1][2]
Personal Protective Equipment (PPE)
Given the potential hazards associated with cannabinoids and the solvents they are often dissolved in, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | To prevent skin contact with iso-HHC and the solvent. The SDS for similar compounds emphasizes wearing protective gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes and face from splashes of the chemical solution. Standard laboratory practice and SDS recommendations for hazardous chemicals call for robust eye protection. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation of aerosols or vapors, especially when handling solutions. The SDS for a related compound solution indicates it can be toxic if inhaled. General guidance for hazardous drugs also recommends primary engineering controls like ventilated cabinets.[3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are mandatory. | To protect skin and personal clothing from contamination. The SDS for a similar compound specifies wearing protective clothing. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds and the specific solvent being used.[3]
-
Designated Area: Conduct all work with iso-HHC in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., calibrated pipettes, non-sparking tools), and waste containers are readily available.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Engineering Controls: Perform all manipulations of iso-HHC within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Avoid Aerosol Generation: Handle the substance gently to avoid creating aerosols.
-
Spill Management: In case of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. Follow established laboratory procedures for hazardous material cleanup.
3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by a lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with iso-HHC, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal. Do not dispose of iso-HHC down the drain.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
